N,N-Bis(cyanoethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108353. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-[N-(2-cyanoethyl)anilino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVHSAUVIFTVPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061774 | |
| Record name | Propanenitrile, 3,3'-(phenylimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061774 | |
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Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1555-66-4 | |
| Record name | 3,3′-(Phenylimino)bis[propanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1555-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanenitrile, 3,3'-(phenylimino)bis- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001555664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Bis(cyanoethyl)aniline | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 3,3'-(phenylimino)bis- | |
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| Record name | Propanenitrile, 3,3'-(phenylimino)bis- | |
| Source | EPA DSSTox | |
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| Record name | 3,3'-(phenylimino)bispropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.825 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure Elucidation of N,N-Bis(cyanoethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of N,N-Bis(cyanoethyl)aniline, a tertiary aromatic amine with applications as a chemical intermediate. This document details the key analytical techniques and experimental protocols necessary for its identification and characterization, presenting quantitative data in a clear and accessible format.
Chemical Identity and Physical Properties
This compound, with the chemical formula C₁₂H₁₃N₃, is systematically named 3,3'-(phenylimino)dipropionitrile.[1][2] It is a solid at room temperature, often appearing as a light beige or yellow to brown crystalline powder.[3][4] Key physical and chemical properties are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 1555-66-4 | [5][6] |
| Molecular Weight | 199.25 g/mol | [3] |
| Melting Point | 81-84 °C | [5] |
| Boiling Point | 175 - 180 °C (at 0.3 torr) | [3] |
| Appearance | Light beige to yellow/brown crystalline powder | [3][4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. |
Synthesis of this compound
The primary synthetic route to this compound is the Michael addition of aniline to acrylonitrile.[7] This reaction involves the nucleophilic attack of the nitrogen atom of aniline on the β-carbon of the acrylonitrile double bond. The reaction is typically carried out in the presence of a catalyst.
Synthesis Workflow
The logical workflow for the synthesis and purification of this compound is depicted below.
Caption: Workflow for the synthesis and characterization of this compound.
Experimental Protocol: Michael Addition
Materials:
-
Aniline
-
Acrylonitrile
-
Catalyst (e.g., acetic acid, cupric acetate, or a Lewis acid like zinc chloride)[8]
-
Solvent (e.g., methanol, ethanol, or water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine aniline and the chosen solvent.
-
Add the catalyst to the mixture.
-
While stirring, slowly add acrylonitrile to the flask. An excess of acrylonitrile is often used to favor the formation of the bis-adduct.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product may precipitate upon cooling or after the addition of water.
Experimental Protocol: Purification
Materials:
-
Crude this compound
-
Appropriate recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Spectroscopic Characterization
The elucidation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the aniline ring and the aliphatic protons of the two cyanoethyl groups.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for the different carbon environments in the molecule, including the aromatic carbons, the aliphatic carbons of the cyanoethyl chains, and the carbon of the nitrile group.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| ~7.2-7.4 (m) | Aromatic (ortho-H) |
| ~6.7-6.9 (m) | Aromatic (meta- & para-H) |
| ~3.6-3.8 (t) | -N-CH₂- |
| ~2.6-2.8 (t) | -CH₂-CN |
| Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key characteristic absorption bands for this compound are summarized in Table 3.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic |
| ~2250 | C≡N stretch | Nitrile |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1350-1250 | C-N stretch | Aromatic Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.
Electron Ionization (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
| m/z | Proposed Fragment |
| 199 | [M]⁺˙ (Molecular Ion) |
| 145 | [M - CH₂=CHCN]⁺ |
| 92 | [C₆H₅NH]⁺ |
| 77 | [C₆H₅]⁺ |
| Note: The relative intensities of the peaks can vary depending on the instrument and conditions. |
Logical Relationships in Structural Elucidation
The process of elucidating the structure of this compound from its analytical data follows a logical progression, as illustrated in the diagram below.
Caption: Logical flow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that combines synthetic chemistry with modern analytical techniques. By carefully performing the synthesis and purification, and by thoroughly analyzing the data from NMR, IR, and mass spectrometry, the identity and purity of the compound can be unequivocally confirmed. This guide provides the necessary foundational knowledge and experimental framework for researchers and professionals working with this and similar chemical entities.
References
- 1. 1555-66-4(N,N-Bis(2-cyanoethyl)aniline) | Kuujia.com [kuujia.com]
- 2. echemi.com [echemi.com]
- 3. China CAS NO.1555-66-4 this compound/High quality/Best price/In stock factory and manufacturers | Mit-ivy [mit-ivy.com]
- 4. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2-Cyanoethyl] Aniline (DC-22) [tristarintermediates.org]
- 5. This compound | 1555-66-4 [chemicalbook.com]
- 6. 1555-66-4 Cas No. | NN-Bis(2-cyanoethyl)aniline | Apollo [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. CN102241606B - Clean production method of N-cyanoethylaniline - Google Patents [patents.google.com]
physical and chemical properties of N,N-Bis(cyanoethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of N,N-Bis(cyanoethyl)aniline. It includes structured data, experimental protocols, and a visual representation of its synthesis workflow, designed to support research and development activities.
Core Properties of this compound
This compound, a tertiary aromatic amine and nitrile derivative, serves as a key intermediate in the synthesis of various organic compounds, including dyes, UV stabilizers, and functional polymers.[1] It also acts as a precursor in pharmaceutical chemistry for building bioactive nitrogen-containing scaffolds.[1]
Physical Properties
At room temperature, this compound typically presents as a solid.[2][3] Its appearance is most commonly described as a white, light beige, or pale yellow to brown crystalline powder.[1][2] Upon long-term storage, the substance may darken. It possesses a faint, amine-like odor.[1]
The compound is generally insoluble in water but shows moderate to good solubility in various organic solvents such as ethanol, acetone, and dichloromethane, as well as in dilute acids and alkalis.[1][2]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to yellow/brown crystalline powder | [1][2] |
| Melting Point | 80-88 °C | [2][4] |
| Boiling Point | 165-167 °C @ 6 Torr; 175-180 °C @ 0.3 Torr | [2][3][4] |
| Density | ~0.92 - 1.105 g/cm³ @ 20 °C | [2][3][4] |
| Vapor Pressure | 5.35 x 10⁻⁷ mmHg @ 25 °C | [2][3] |
| Refractive Index | ~1.567 | [2][3] |
Chemical and Spectroscopic Properties
The chemical identity and structure of this compound are well-defined. Its reactivity stems from the tertiary amine and the two cyanoethyl groups, allowing it to participate in reactions like nucleophilic substitution and condensation.[1]
Table 2: Chemical and Spectroscopic Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 1555-66-4 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₃N₃ | [1][2][3][4] |
| Molecular Weight | 199.25 g/mol | [1][2][4] |
| EINECS Number | 216-306-4 | [2][4] |
| pKa | 3.85 ± 0.50 (Predicted) | [1] |
| XLogP3 | 2.32 | [2][3] |
Experimental Protocols
Synthesis of this compound
The conventional method for synthesizing this compound is through the double Michael addition of acrylonitrile to aniline.[1] This reaction can be catalyzed by either acid or base. Below is a representative protocol using a base catalyst.
Objective: To synthesize this compound from aniline and acrylonitrile.
Materials:
-
Aniline
-
Acrylonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 eq), anhydrous potassium carbonate (2.5 eq), and dimethylformamide (DMF) as the solvent.
-
Addition of Acrylonitrile: While stirring the mixture, slowly add acrylonitrile (2.2 eq) to the flask at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with continuous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel. Add deionized water and extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers and wash them sequentially with deionized water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude product.
Purification:
-
Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield a crystalline solid.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Process Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow for this compound.
Safety and Handling
This compound is considered to have moderate toxicity upon inhalation, ingestion, or skin contact.[1] It is classified as an irritant, causing skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[1] All work should be conducted in a well-ventilated area or a chemical fume hood.[2]
Store the compound in a cool, dry, and dark place in a tightly sealed container, away from strong oxidizing agents and acids.[1][2]
Applications
The primary use of this compound is as a chemical intermediate.[1] Its unique structure makes it a valuable component in the manufacturing of:
-
Dye Intermediates: It is a precursor for various dyes.
-
Polymers and UV Stabilizers: Used in the synthesis of functional polymers.[1]
-
Pharmaceuticals: Serves as a building block for complex nitrogen-containing molecules with potential biological activity.[1]
References
Technical Guide: N,N-Bis(2-cyanoethyl)aniline (CAS: 1555-66-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2-cyanoethyl)aniline, with the CAS number 1555-66-4, is a tertiary aromatic amine characterized by an aniline core substituted with two cyanoethyl groups on the nitrogen atom.[1] This structure imparts unique reactivity, making it a valuable intermediate in various fields of organic synthesis.[1] Historically, its development arose from research into cyanoalkylated aromatic amines for applications in polymer chemistry and dye synthesis.[2] While not a naturally occurring compound, its synthetic versatility has established it as a key building block in the chemical industry.[2] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, with a focus on its utility for research and development.
Physicochemical Properties
N,N-Bis(2-cyanoethyl)aniline is typically a solid at room temperature, appearing as a light beige or pale yellow to amber powder or crystalline solid.[2][3] It is characterized by moderate solubility in common organic solvents like ethanol, acetone, and dichloromethane, while it remains largely insoluble in water.[2][3]
Table 1: Physicochemical Data for N,N-Bis(2-cyanoethyl)aniline
| Property | Value | Reference(s) |
| CAS Number | 1555-66-4 | [1] |
| Molecular Formula | C₁₂H₁₃N₃ | [1] |
| Molecular Weight | 199.25 g/mol | [4] |
| Appearance | Light beige to yellow/brown solid/powder | [2][3] |
| Melting Point | 80-88 °C | [3][5] |
| Boiling Point | 175 - 180 °C at 0.3 torr | [4] |
| Density | ~1.105 g/cm³ | [5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), insoluble in water. | [2][3] |
| pKa (Predicted) | 3.85 ± 0.50 | [2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of N,N-Bis(2-cyanoethyl)aniline is through the cyanoethylation of aniline, which proceeds via a Michael addition mechanism.[2] This involves the reaction of aniline with acrylonitrile.
General Synthesis Workflow
The synthesis process involves the reaction of aniline with acrylonitrile, followed by workup and purification to isolate the desired product.
Caption: General workflow for the synthesis of N,N-Bis(2-cyanoethyl)aniline.
Detailed Experimental Protocol: Synthesis of N,N-Bis(2-cyanoethyl)aniline
This protocol is a representative procedure based on the Michael addition of aniline to acrylonitrile.[2]
Materials:
-
Aniline
-
Acrylonitrile
-
Sodium hydroxide (or other suitable base like potassium carbonate)[2]
-
Ethanol (or dimethylformamide as solvent)[2]
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline in ethanol.
-
Add a catalytic amount of a base, such as sodium hydroxide.
-
Slowly add acrylonitrile to the reaction mixture. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is evaporated to yield the crude product.
-
The crude N,N-Bis(2-cyanoethyl)aniline can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation.[6]
Applications in Organic Synthesis
N,N-Bis(2-cyanoethyl)aniline is a key intermediate, primarily in the synthesis of azo disperse dyes.[3] The tertiary amine group and the cyano functionalities provide sites for further chemical transformations.
Role as a Coupling Component in Azo Dye Synthesis
Azo dyes are formed through the reaction of a diazonium salt (the diazo component) with a coupling component. N,N-Bis(2-cyanoethyl)aniline serves as an effective coupling component.
General Workflow for Azo Dye Synthesis
The synthesis involves the diazotization of a primary aromatic amine followed by coupling with N,N-Bis(2-cyanoethyl)aniline.
Caption: General workflow for the synthesis of an azo dye using N,N-Bis(2-cyanoethyl)aniline.
Detailed Experimental Protocol: Synthesis of a Disperse Azo Dye
This is a representative protocol for the synthesis of an azo dye using N,N-Bis(2-cyanoethyl)aniline as the coupling component.
Materials:
-
A primary aromatic amine (e.g., 4-nitroaniline)
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
N,N-Bis(2-cyanoethyl)aniline
-
Sodium hydroxide
-
Ice
Procedure:
Part A: Diazotization of the Primary Aromatic Amine
-
Dissolve the primary aromatic amine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization. The resulting solution contains the diazonium salt.
Part B: Coupling Reaction
-
In a separate beaker, dissolve N,N-Bis(2-cyanoethyl)aniline in a suitable solvent (e.g., acetic acid or a basic aqueous solution).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of N,N-Bis(2-cyanoethyl)aniline with vigorous stirring.
-
Maintain the temperature below 5 °C and continue stirring for 1-2 hours. The formation of a colored precipitate indicates the formation of the azo dye.
-
The dye can be isolated by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization.
Safety and Handling
N,N-Bis(2-cyanoethyl)aniline is considered to have moderate toxicity and should be handled with appropriate safety precautions.[2]
Table 2: Hazard and Safety Information for N,N-Bis(2-cyanoethyl)aniline
| Category | Information | Reference(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][7] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat, and use in a well-ventilated area or chemical fume hood. | [4] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [2][7] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [4] |
| Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide upon combustion. | [4] |
Conclusion
N,N-Bis(2-cyanoethyl)aniline is a versatile and important chemical intermediate with well-established applications, particularly in the synthesis of disperse dyes. Its synthesis via the cyanoethylation of aniline is a robust and scalable process. For researchers and professionals in organic synthesis and materials science, a thorough understanding of its properties, reaction protocols, and safety measures is crucial for its effective and safe utilization in the development of new materials and functional molecules.
References
- 1. Synthesis and Dyeing Performance of N,N-Bis(2-cyanoethyl)-m-methylaniline Disperse Dyes | Scientific.Net [scientific.net]
- 2. ftstjournal.com [ftstjournal.com]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
A Comprehensive Technical Guide to the Solubility of N,N-Bis(cyanoethyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of N,N-Bis(cyanoethyl)aniline, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and outlines a standardized experimental protocol for its quantitative determination.
Core Concepts in Solubility
The solubility of a compound in a particular solvent is a critical parameter in a wide range of chemical applications, including reaction kinetics, purification processes, and formulation development. It is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. This compound, with its polar cyano groups and nonpolar aromatic ring, exhibits a nuanced solubility profile.
Qualitative Solubility Profile
This compound is consistently reported to be soluble in common organic solvents while demonstrating insolubility in water.[1][2][3][4][5] This behavior is attributed to the molecule's predominantly organic character, which allows for favorable interactions with organic solvent molecules.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in various organic solvents. The following table summarizes the available qualitative information.
| Solvent | Qualitative Solubility | Quantitative Data (at specified temperature) |
| Water | Insoluble/Sparingly soluble[1][2][3][5] | Data not available |
| Ethanol | Moderately soluble[3] | Data not available |
| Acetone | Moderately soluble[3] | Data not available |
| Dichloromethane | Moderately soluble[3] | Data not available |
| Dilute Acids | Soluble[1][2][4][5] | Data not available |
| Dilute Alkali | Soluble[1][2][4][5] | Data not available |
The absence of precise quantitative data underscores the necessity for experimental determination to support research and development activities requiring this information.
Experimental Protocol for Determining Solubility
The following is a generalized, yet detailed, methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used isothermal equilibrium method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Constant temperature bath (e.g., water or oil bath)
-
Isothermal shaker
-
Vials with screw caps
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Standard laboratory glassware
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an isothermal shaker set to the desired constant temperature.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The shaking facilitates the dissolution process.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a minimum of 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Record the exact volume of the filtrate.
-
Dilute the filtrate with the same organic solvent to a concentration suitable for the chosen analytical method.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the analyte in the experimental sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Safety Precautions:
-
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to determine the quantitative solubility in the relevant solvent systems through rigorous experimental work as outlined.
References
molecular weight and formula of N,N-Bis(cyanoethyl)aniline
An in-depth guide to the molecular properties of N,N-Bis(cyanoethyl)aniline, this document provides essential data for researchers, scientists, and professionals in drug development.
Core Molecular Information
This compound is a chemical compound with the molecular formula C12H13N3.[1][2][3][4] Its molecular weight is approximately 199.25 g/mol .[1][2][5][6]
Quantitative Data Summary
The following table summarizes the key molecular properties of this compound.
| Property | Value |
| Molecular Formula | C12H13N3[1][2][3][4] |
| Molecular Weight | 199.257 g/mol [1] |
| Monoisotopic Mass | 199.110947427 Da[1] |
| Melting Point | 81-84 °C[5] |
Chemical Structure and Properties
Below is a diagram illustrating the relationship between the compound's name and its fundamental molecular properties.
Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols for determining the cited data are not detailed here but can be found in the referenced sources.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. This compound, CasNo.1555-66-4 Hexone Interchem Pvt. Ltd India [hexoneinter.lookchem.com]
- 5. This compound CAS#: 1555-66-4 [m.chemicalbook.com]
- 6. China CAS NO.1555-66-4 this compound/High quality/Best price/In stock factory and manufacturers | Mit-ivy [mit-ivy.com]
An In-Depth Technical Guide to the Thermal Stability of N,N-Bis(cyanoethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability of N,N-Bis(cyanoethyl)aniline. Due to the limited availability of direct experimental data for this specific compound, this document establishes a framework for its thermal analysis based on data from structurally similar compounds, including N-alkylanilines and aromatic nitriles. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and presents a logical workflow for assessing the thermal properties of this compound.
Introduction to this compound
This compound is an organic compound featuring a tertiary amine and two cyanoethyl groups attached to an aniline core.[1] Its chemical structure suggests a complex thermal behavior influenced by the aromatic ring, the tertiary amine, and the nitrile functionalities. Understanding its thermal stability is crucial for its application in chemical synthesis, as an intermediate for dyes, and in polymer chemistry, ensuring safe handling, storage, and processing at elevated temperatures.[2]
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.25 g/mol |
| Appearance | Light yellow to yellow powder/solid.[2][3][4] |
| Melting Point | 81-84 °C |
| Boiling Point | Decomposes before boiling at atmospheric pressure. |
| Solubility | Soluble in organic solvents, insoluble in water.[2] |
Predicted Thermal Behavior
-
N,N-Dialkylanilines: Compounds like N,N-diethylaniline are liquids at room temperature with a boiling point of approximately 216 °C.[5][6] This suggests that this compound, being a solid with a higher molecular weight, will likely exhibit significant thermal stability before the onset of decomposition. The presence of the cyano groups is expected to influence the decomposition pathway.
-
Aromatic Nitriles: Aromatic nitriles are known to be relatively stable. Their thermal decomposition often involves the complex breakdown of the aromatic ring and the release of nitrogen-containing species.
-
Polyaniline Derivatives: Studies on substituted polyanilines show that the thermal degradation process occurs in multiple stages.[7] The introduction of substituents on the aniline ring can affect the thermal stability.
Based on these comparisons, this compound is expected to be stable well above its melting point. Decomposition is likely to initiate at temperatures exceeding 200 °C, with a multi-step degradation process involving the scission of the cyanoethyl groups and subsequent breakdown of the aniline core.
Expected Decomposition Products:
Under inert atmosphere, thermal decomposition is likely to produce a variety of nitrogen-containing organic fragments. In the presence of oxygen, the decomposition products would primarily be oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
| Parameter | Recommended Setting |
| Instrument | A calibrated Thermogravimetric Analyzer. |
| Sample Mass | 5-10 mg. |
| Crucible | Alumina or platinum crucible. |
| Temperature Range | 30 °C to 600 °C. |
| Heating Rate | 10 °C/min. |
| Atmosphere | Nitrogen (inert) and Air (oxidative), at a flow rate of 50 mL/min. |
| Data Collection | Continuous measurement of mass, temperature, and time. |
Data Analysis: The resulting TGA curve (mass vs. temperature) will indicate the onset temperature of decomposition (T_onset) and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
Objective: To identify phase transitions such as melting and to detect any exothermic or endothermic decomposition events.
Methodology:
| Parameter | Recommended Setting |
| Instrument | A calibrated Differential Scanning Calorimeter. |
| Sample Mass | 2-5 mg. |
| Crucible | Hermetically sealed aluminum pans. |
| Temperature Program | 1. Heat from 25 °C to 100 °C at 10 °C/min (to observe melting).2. Cool to 25 °C at 10 °C/min.3. Reheat from 25 °C to 400 °C at 10 °C/min (to observe decomposition). |
| Atmosphere | Nitrogen, at a flow rate of 50 mL/min. |
| Data Collection | Measurement of heat flow as a function of temperature. |
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting point. At higher temperatures, exothermic peaks would indicate decomposition processes.
Visualizing the Thermal Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal stability analysis of this compound.
Caption: A logical workflow for the thermal analysis of this compound.
Proposed Thermal Decomposition Pathway
A plausible, non-combustion thermal decomposition pathway for this compound in an inert atmosphere is proposed below. This pathway is hypothetical and would require confirmation through techniques such as TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) for the identification of evolved gases.
The initial step is likely the homolytic cleavage of the C-N bond between the aniline nitrogen and the cyanoethyl groups, or the C-C bond within the cyanoethyl chain, due to thermal stress. This would generate radical intermediates that could subsequently undergo a variety of reactions, including hydrogen abstraction, cyclization, and fragmentation.
The following diagram illustrates a simplified potential decomposition initiation.
Caption: A simplified diagram of potential initial thermal decomposition steps.
Conclusion
While direct experimental data on the thermal stability of this compound is sparse, a comprehensive understanding of its thermal behavior can be achieved through the systematic application of TGA and DSC, guided by the detailed protocols provided in this document. By comparing its behavior to that of structurally related N-alkylanilines and aromatic nitriles, researchers can make informed predictions about its stability and decomposition profile. The proposed workflow and decomposition pathways offer a solid foundation for further investigation, ensuring the safe and effective use of this compound in research and development.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2-Cyanoethyl] Aniline (DC-22) [tristarintermediates.org]
- 4. China CAS NO.1555-66-4 this compound/High quality/Best price/In stock factory and manufacturers | Mit-ivy [mit-ivy.com]
- 5. Diethylaniline - Wikipedia [en.wikipedia.org]
- 6. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N,N-Bis(cyanoethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N,N-Bis(cyanoethyl)aniline. This document details the expected chemical shifts, multiplicities, and coupling constants, alongside a standardized experimental protocol for acquiring these spectra. The information presented is intended to aid in the structural elucidation and quality control of this compound in research and development settings.
Introduction
This compound, also known as 3,3'-(Phenylimino)dipropanenitrile, is a tertiary aromatic amine with the chemical formula C₁₂H₁₃N₃. It serves as a key intermediate in the synthesis of various dyes and other organic molecules. Accurate characterization of its molecular structure is crucial for its application in synthetic chemistry and drug development. NMR spectroscopy is a primary analytical technique for the unambiguous structural confirmation of such organic compounds. This guide presents the detailed ¹H and ¹³C NMR spectral data for this compound.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The assignments are based on the molecular structure provided in Figure 1.
Table 1: ¹H NMR Spectral Data for this compound
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1, 5 | 7.30 | m | - | 2H |
| 2, 4 | 6.75 | d | 8.3 | 2H |
| 3 | 6.84 | t | 7.3 | 1H |
| 6, 6' | 3.79 | t | 7.4 | 4H |
| 7, 7' | 3.47 | t | 7.4 | 4H |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectral Data for this compound
| Atom Number | Chemical Shift (δ, ppm) |
| C-i | 145.14 |
| C-m | 129.80 |
| C-p | 118.43 |
| C-o | 112.35 |
| C-N (CH₂) | 53.47 |
| C-Br (CH₂) | 27.95 |
| CN | Not Reported |
Solvent: CDCl₃, Reference: TMS (0 ppm). Note: The data for the nitrile carbons (CN) were not explicitly found in the cited literature.
Experimental Protocols
The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard practices for the NMR analysis of organic compounds.[1]
3.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Securely cap the NMR tube and gently agitate until the sample is fully dissolved.
3.2. NMR Spectrometer and Parameters
-
Instrument: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
-
Probe: Standard 5 mm broadband observe probe.
-
Temperature: 298 K (25 °C).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 1.0 seconds.
-
Acquisition Time: Approximately 4 seconds.
-
Spectral Width: 0 to 15 ppm.
-
Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm, and the spectrum is referenced to the TMS signal at 0.00 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024 to 4096, depending on sample concentration.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Referencing: The central peak of the CDCl₃ triplet is set to 77.16 ppm.
3.3. Data Processing
-
Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) for ¹H NMR and 1.0 Hz for ¹³C NMR.
-
Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the internal TMS standard (0.00 ppm for both ¹H and ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Mandatory Visualization
The following diagrams illustrate the chemical structure and the logical relationship of the NMR data for this compound.
Caption: Chemical structure of this compound.
Caption: Workflow for NMR-based structural assignment.
References
An In-depth Technical Guide to the FTIR and Mass Spectrometry of N,N-Bis(cyanoethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the analytical techniques of Fourier Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) as applied to the characterization of N,N-Bis(cyanoethyl)aniline. This document outlines the expected spectroscopic data, detailed experimental protocols, and a logical workflow for the analysis of this compound, which is a key intermediate in various chemical syntheses.
Introduction to this compound
This compound is an organic compound featuring a tertiary amine attached to a benzene ring and two cyanoethyl substituents.[1] Its chemical formula is C₁₂H₁₃N₃ with a molecular weight of 199.25 g/mol .[1][2] It typically appears as a light beige to yellow powder or crystalline solid with a melting point in the range of 81-84 °C.[3][4] The unique structural features of this molecule, including the aromatic ring, tertiary amine, and nitrile functional groups, give rise to characteristic spectroscopic signatures in both FTIR and mass spectrometry.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The analysis of this compound is expected to reveal characteristic absorption bands corresponding to its distinct chemical moieties.
Predicted FTIR Spectral Data
Based on the structure of this compound, the following table summarizes the expected characteristic infrared absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100-3000 | C-H Stretch | Aromatic Ring | Medium-Weak |
| 2950-2850 | C-H Stretch | Alkane (CH₂) | Medium |
| 2260-2240 | C≡N Stretch | Nitrile | Medium-Strong |
| 1600-1585 & 1500-1400 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1370-1350 | C-N Stretch | Tertiary Aromatic Amine | Medium |
| 1250-1000 | C-N Stretch | Tertiary Aromatic Amine | Medium |
| 900-675 | C-H Bend (out-of-plane) | Aromatic Ring | Strong |
Experimental Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR)
This protocol describes the analysis of solid this compound using an FTIR spectrometer equipped with an ATR accessory.
Materials:
-
This compound sample (solid powder)
-
FTIR spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
-
Sample Preparation:
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
-
Sample Analysis:
-
Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a wavenumber range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction and normalization as needed to obtain a clear spectrum.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile organic compounds like this compound, which often leads to extensive fragmentation, providing valuable structural information.
Predicted Mass Spectrometry Data
The PubChem database provides predicted m/z values for various adducts of this compound.[5]
| Adduct | Predicted m/z |
| [M]⁺ | 199.11040 |
| [M+H]⁺ | 200.11823 |
| [M+Na]⁺ | 222.10017 |
| [M-H]⁻ | 198.10367 |
Predicted Fragmentation Pattern under Electron Ionization (EI)
Under electron ionization, the molecular ion ([M]⁺) of this compound is expected to undergo fragmentation. The following table outlines the predicted major fragment ions.
| m/z | Proposed Fragment Structure | Loss |
| 199 | [C₁₂H₁₃N₃]⁺ | Molecular Ion |
| 146 | [C₉H₁₀N₂]⁺ | Loss of ·CH₂CN |
| 118 | [C₈H₈N]⁺ | Loss of ·CH₂CH₂CN |
| 91 | [C₆H₅N]⁺ | Loss of 2 x (CH₂CH₂CN) |
| 77 | [C₆H₅]⁺ | Loss of N(CH₂CH₂CN)₂ |
Note: The fragmentation of aromatic amines is often dominated by cleavage of the bond beta to the aromatic ring.[6]
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines the general procedure for analyzing this compound using a mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).
Materials and Instrumentation:
-
This compound sample
-
Volatile solvent (e.g., dichloromethane or methanol)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).
-
-
Instrument Setup:
-
Set the GC parameters (e.g., injector temperature, column type, temperature program) to ensure good separation and elution of the analyte.
-
Set the MS parameters:
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: Typically 70 eV
-
Mass range: Scan from a low m/z (e.g., 40) to a value above the molecular weight of the compound (e.g., 250).
-
Ion source temperature: Typically 200-250 °C.
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be separated by the GC column and then introduced into the MS source.
-
The mass spectrometer will record the mass spectra of the eluting components.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the experimental spectrum with spectral libraries if available.
-
Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using FTIR and Mass Spectrometry.
Caption: Workflow for FTIR and MS Analysis.
Conclusion
This technical guide provides a comprehensive framework for the analysis of this compound using FTIR and mass spectrometry. The presented data, protocols, and workflow are intended to assist researchers and scientists in the efficient and accurate characterization of this important chemical compound. The combination of these two powerful analytical techniques allows for unambiguous identification and structural elucidation, which is critical in research, development, and quality control applications.
References
- 1. Page loading... [guidechem.com]
- 2. China CAS NO.1555-66-4 this compound/High quality/Best price/In stock factory and manufacturers | Mit-ivy [mit-ivy.com]
- 3. This compound | 1555-66-4 [chemicalbook.com]
- 4. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2-Cyanoethyl] Aniline (DC-22) [tristarintermediates.org]
- 5. PubChemLite - N,n-bis(2-cyanoethyl)aniline (C12H13N3) [pubchemlite.lcsb.uni.lu]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes: Synthesis of N,N-Bis(cyanoethyl)aniline via Michael Addition
Introduction
N,N-Bis(cyanoethyl)aniline is a significant chemical intermediate used in the synthesis of dyes, polymers, and pharmaceuticals.[1][2] Its synthesis is primarily achieved through a double Michael addition reaction, a class of conjugate addition, between aniline and acrylonitrile. This document provides detailed protocols and application notes for researchers, scientists, and professionals in drug development, focusing on the practical synthesis of this compound. The reaction involves the nucleophilic addition of aniline to the activated alkene of acrylonitrile, typically under catalytic conditions.[1][3]
Reaction Principle and Mechanism
The formation of this compound from aniline and acrylonitrile proceeds via a consecutive Michael addition mechanism. Aniline acts as the Michael donor, and acrylonitrile serves as the Michael acceptor. The reaction first forms the mono-adduct, 3-(phenylamino)propanenitrile, which then undergoes a second Michael addition with another molecule of acrylonitrile to yield the final bis-adduct. The reaction is generally facilitated by a catalyst, which can be a base, a Lewis acid, or a transition metal salt.[1][4][5]
Caption: Reaction pathway for the synthesis of this compound.
Physicochemical Properties of this compound
The final product is typically a solid at room temperature and should be handled with appropriate safety precautions.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 1555-66-4 | [2][6][7] |
| Molecular Formula | C12H13N3 | [1][2][6] |
| Molecular Weight | 199.25 g/mol | [6][8] |
| Appearance | Light beige to yellow crystalline powder/solid | [1][6][9] |
| Melting Point | 80-88 °C | [2][6][7] |
| Boiling Point | 165-180 °C at reduced pressure (0.3-6 Torr) | [2][6] |
| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water | [1][2] |
General Experimental Workflow
The overall process for the synthesis, purification, and analysis of this compound follows a standard laboratory workflow. Proper planning and adherence to safety protocols are essential at each stage.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. China CAS NO.1555-66-4 this compound/High quality/Best price/In stock factory and manufacturers | Mit-ivy [mit-ivy.com]
- 7. This compound | 1555-66-4 [chemicalbook.com]
- 8. This compound CAS#: 1555-66-4 [amp.chemicalbook.com]
- 9. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2-Cyanoethyl] Aniline (DC-22) [tristarintermediates.org]
Application Notes and Protocols: The Role of N,N-Bis(cyanoethyl)aniline in Disperse Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis and application of disperse dyes utilizing N,N-Bis(cyanoethyl)aniline and its derivatives as key coupling components. Disperse dyes are a major class of water-insoluble colorants primarily used for dyeing hydrophobic fibers such as polyester. The incorporation of the this compound moiety into the dye structure is a critical strategy for achieving desirable dyeing properties, including a wide range of colors, good light fastness, and excellent wash fastness. This document details the synthetic protocols, presents key performance data, and illustrates the underlying chemical processes.
Introduction
Azo disperse dyes are the most widely used class of dyes for synthetic fibers, accounting for over 50% of the total disperse dyes produced globally. Their synthesis is principally based on the diazotization of a primary aromatic amine (the diazo component) followed by its coupling with an electron-rich nucleophile (the coupling component). This compound and its analogues serve as highly effective coupling components. The cyanoethyl groups in these molecules play a significant role in influencing the final properties of the dye. They can enhance the dye's affinity for polyester fibers, improve its sublimation fastness, and influence the color hue.
Synthesis of Disperse Dyes using this compound Derivatives
The synthesis of disperse dyes involving this compound derivatives is a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction.
General Experimental Protocols
2.1.1. Diazotization of Primary Aromatic Amines
The conversion of a primary aromatic amine to a diazonium salt is a crucial first step.[1]
-
Materials:
-
Primary aromatic amine (e.g., 4-nitroaniline, 2-chloro-4-nitroaniline)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Water
-
-
Protocol:
-
Dissolve the primary aromatic amine (1 molar equivalent) in a mixture of concentrated acid and water in a beaker.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (1 molar equivalent) in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C.
-
Continue stirring for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt solution. The resulting clear diazonium salt solution should be used immediately in the subsequent coupling reaction.
-
2.1.2. Coupling Reaction with N,N-Bis(2-cyanoethyl)-m-methylaniline
The diazonium salt is then reacted with the coupling component to form the azo dye.
-
Materials:
-
Diazonium salt solution (from step 2.1.1)
-
N,N-Bis(2-cyanoethyl)-m-methylaniline (1 molar equivalent)
-
Solvent (e.g., acetone, ethanol)
-
Sodium Acetate (to adjust pH)
-
-
Protocol:
-
Dissolve N,N-Bis(2-cyanoethyl)-m-methylaniline in the chosen solvent in a separate beaker.
-
Cool the coupling component solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and adjust the pH to be weakly acidic by adding sodium acetate as needed.
-
Continue stirring the reaction mixture for 2-4 hours at 0-5 °C.
-
The precipitated dye is then collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried in an oven at 50-60 °C.
-
2.1.3. Purification
The crude dye can be purified by recrystallization from a suitable solvent such as ethanol, acetone, or dimethylformamide (DMF) to obtain a product of high purity.[2]
Characterization and Performance Data
The synthesized disperse dyes are typically characterized by various analytical techniques to confirm their structure and evaluate their performance.
Spectroscopic Analysis
-
UV-Visible Spectroscopy (UV-Vis): Determines the maximum absorption wavelength (λmax) of the dye, which corresponds to its color.
-
Infrared Spectroscopy (IR): Confirms the presence of key functional groups such as the azo linkage (-N=N-), cyano group (-C≡N), and aromatic rings.
-
Nuclear Magnetic Resonance (¹H NMR): Provides detailed information about the chemical structure of the dye molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the synthesized dye.
Quantitative Data Summary
The following table summarizes the characteristic data for a series of di-cyanoethyl azo disperse dyes synthesized from different heterocyclic aromatic amines and N,N-bis(2-cyanoethyl)-m-methylaniline.[1][3][4]
| Diazo Component (Heterocyclic Aromatic Amine) | Resulting Dye Color | λmax (nm) in Acetone | Light Fastness (on Polyester) | Wash Fastness (on Polyester) |
| Amine 1 | Yellow | 414 | Good | Excellent |
| Amine 2 | Bright Crimson | 520 | Good | Excellent |
| Amine 3 | Bluish Violet | 560 | Good | Excellent |
| Amine 4 | Blue | 599 | Good | Excellent |
Fastness grades are typically rated on a scale of 1 to 5, where 5 is excellent.
Visualizations
Synthesis Pathway
Caption: General synthesis pathway of azo disperse dyes.
Experimental Workflow
Caption: Experimental workflow for disperse dye synthesis and evaluation.
Conclusion
This compound and its derivatives are valuable coupling components in the synthesis of a wide array of azo disperse dyes. The straightforward and robust synthetic methodology allows for the creation of dyes with excellent performance characteristics on polyester fibers, including a broad color palette and high fastness properties. The protocols and data presented herein provide a solid foundation for researchers and scientists engaged in the development of novel disperse dyes for various applications.
References
Application Notes and Protocols for N,N-Bis(cyanoethyl)aniline in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomer Properties: N,N-Bis(cyanoethyl)aniline
This compound is a solid at room temperature, appearing as a light beige or white crystalline powder.[3][4][5] It is soluble in organic solvents but not in water.[5] Key properties of the monomer are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1555-66-4 | [2][3][4][6] |
| Molecular Formula | C12H13N3 | [2][3][4][6] |
| Molecular Weight | 199.25 g/mol | [2][3][4] |
| Melting Point | 80-88 °C | [5] |
| Boiling Point | 175 - 180 °C (at 0.3 torr) | [4] |
| Appearance | Light beige powder | [4] |
| Solubility | Soluble in organic solvents, insoluble in water. | [5] |
Proposed Polymerization Protocols
Based on the extensive literature on the polymerization of aniline and its derivatives, two primary methods are proposed for the polymerization of this compound: oxidative chemical polymerization and electrochemical polymerization.
Oxidative Chemical Polymerization
Principle: This method involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in an acidic medium. The reaction proceeds through the formation of radical cations that couple to form polymer chains.
Experimental Protocol:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound (e.g., 0.1 M) in an appropriate acidic solution (e.g., 1 M HCl or H2SO4).
-
Initiator Solution Preparation: Prepare a solution of an oxidizing agent, such as ammonium persulfate ((NH4)2S2O8), in the same acidic solvent. The molar ratio of oxidant to monomer is a critical parameter and can be varied (e.g., 1:1 or 1:2).
-
Polymerization: Cool both solutions to 0-5 °C in an ice bath. Slowly add the initiator solution to the monomer solution dropwise while stirring vigorously.
-
Reaction: Continue stirring the reaction mixture for a predetermined time (e.g., 2-24 hours) at a constant temperature. The formation of a colored precipitate indicates polymerization.
-
Isolation and Purification: Collect the polymer precipitate by filtration. Wash the polymer repeatedly with the acidic solvent, followed by deionized water and then a suitable organic solvent (e.g., methanol or acetone) to remove unreacted monomer, initiator, and oligomers.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
Workflow for Oxidative Chemical Polymerization:
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. China CAS NO.1555-66-4 this compound/High quality/Best price/In stock factory and manufacturers | Mit-ivy [mit-ivy.com]
- 5. echemi.com [echemi.com]
- 6. This compound, CasNo.1555-66-4 Hexone Interchem Pvt. Ltd India [hexoneinter.lookchem.com]
Application Note: A Detailed Experimental Protocol for the Cyanoethylation of Aniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides detailed experimental protocols for the selective cyanoethylation of aniline to synthesize either N-(2-cyanoethyl)aniline or N,N-bis(2-cyanoethyl)aniline. The cyanoethylation reaction, a Michael-type addition of a compound with a labile hydrogen to acrylonitrile, is a fundamental process for introducing a propionitrile moiety into a molecule.[1][2] The choice of catalyst and reaction conditions dictates the selectivity towards mono- or di-substitution. This document outlines two distinct procedures, including catalyst selection, reaction work-up, purification, and expected yields.
Introduction
Cyanoethylation is the addition of a protic nucleophile, such as an amine, to the carbon-carbon double bond of acrylonitrile.[1] The reaction is driven by the electron-withdrawing nature of the nitrile group, which polarizes the double bond and makes the β-carbon atom susceptible to nucleophilic attack.[3]
In the case of aniline, the reaction can proceed to form either the mono-adduct, N-(2-cyanoethyl)aniline, or the di-adduct, N,N-bis(2-cyanoethyl)aniline. The degree of substitution is highly dependent on the catalyst employed. Acidic catalysts, particularly cupric acetate, have been shown to be highly effective for selective monocyanoethylation, preventing the formation of the di-substituted product.[3][4] Conversely, other catalysts or basic conditions can be used to favor the formation of the N,N-bis(2-cyanoethyl) derivative.[5][6] These cyanoethylated anilines serve as important intermediates in the synthesis of dyes, pharmaceuticals, and functional polymers.[6][7]
Experimental Protocols
A thorough risk assessment should be conducted before performing any chemical reaction. Aniline, acrylonitrile, and other reagents are hazardous and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Selective Synthesis of N-(2-cyanoethyl)aniline (Mono-substitution)
This protocol is adapted from a procedure demonstrated to be effective for selective mono-cyanoethylation using a cupric acetate catalyst.[4]
Materials:
-
Aniline (freshly distilled)
-
Acrylonitrile
-
Cupric acetate monohydrate
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (0.10 mol, 9.31 g), acrylonitrile (0.12 mol, 6.37 g), and cupric acetate monohydrate (0.01 mol, 2.00 g).
-
Reaction: Heat the mixture to reflux with continuous stirring. The reaction is typically exothermic.[2] Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and then further to 0°C in an ice bath. Add 50 mL of 10% aqueous sodium hydroxide solution to the cooled melt. Transfer the mixture to a separatory funnel and extract the product with four 50 mL portions of chloroform.[4]
-
Washing and Drying: Combine the organic extracts and wash them with two 25 mL portions of water. Dry the chloroform layer over anhydrous sodium sulfate.[4]
-
Solvent Removal: Filter off the drying agent and remove the chloroform by distillation or using a rotary evaporator.[4]
-
Purification: Purify the resulting crude residue by vacuum distillation. The product, N-(2-cyanoethyl)aniline, distills at 115–120°C / 0.01 mm Hg and solidifies upon cooling.[4]
Protocol 2: Synthesis of N,N-bis(2-cyanoethyl)aniline (Di-substitution)
This protocol is a representative method for achieving di-substitution, which is favored by using a higher ratio of acrylonitrile and different catalytic conditions.[5][6]
Materials:
-
Aniline (freshly distilled)
-
Acrylonitrile
-
Aluminum chloride (AlCl₃) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) (if using K₂CO₃)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve aniline (0.1 mol, 9.31 g) in a suitable solvent such as DMF (100 mL). Add the catalyst, for example, potassium carbonate (0.2 mol, 27.6 g).[6]
-
Addition of Acrylonitrile: While stirring vigorously, add acrylonitrile (0.25 mol, 13.26 g) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain it for 8-12 hours, or until TLC indicates the consumption of the starting material and the mono-substituted intermediate.
-
Work-up - Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers. Wash successively with 1 M HCl (to remove any unreacted aniline), water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The crude product, N,N-bis(2-cyanoethyl)aniline, can be purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
The following table summarizes the key quantitative data for the described protocols.
| Parameter | Protocol 1: N-(2-cyanoethyl)aniline | Protocol 2: N,N-bis(2-cyanoethyl)aniline | Reference |
| Reactants | Aniline, Acrylonitrile | Aniline, Acrylonitrile | |
| Aniline:Acrylonitrile Molar Ratio | 1 : 1.2 | 1 : 2.5 | [4][6] |
| Catalyst | Cupric Acetate Monohydrate | Potassium Carbonate / AlCl₃ | [4][5][6] |
| Reaction Temperature | Reflux | 60-70°C | [4] |
| Reaction Time | 4-6 hours | 8-12 hours | [4] |
| Typical Yield | 72-78% | ~90% (with AlCl₃-ZnCl₂) | [4][5] |
| Product Melting Point | 48-51°C | 81-84°C | [4][8] |
| Product Appearance | Colorless plates | Light beige powder | [4][8] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of cyanoethylated aniline derivatives.
Caption: General workflow for the synthesis and purification of cyanoethylated aniline.
References
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. 1555-66-4(N,N-Bis(2-cyanoethyl)aniline) | Kuujia.com [kuujia.com]
- 8. This compound CAS#: 1555-66-4 [amp.chemicalbook.com]
Application Notes and Protocols: N,N-Bis(cyanoethyl)aniline as a Precursor for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: N,N-Bis(cyanoethyl)aniline is a versatile organic intermediate characterized by a tertiary aniline core and two reactive cyanoethyl side chains. This unique structure makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of two nitrile functionalities allows for intramolecular cyclization reactions, providing a pathway to complex cyclic systems that are of significant interest in medicinal chemistry and materials science. This document provides detailed protocols for the synthesis of this compound and its subsequent application in the formation of heterocyclic structures via the Thorpe-Ziegler reaction, a key strategy for dinitrile cyclization.
Introduction to this compound
This compound, also known as 3,3'-(phenylimino)dipropanenitrile, is a crystalline solid at room temperature with a melting point of 81-84 °C[1]. It is typically synthesized via the Michael addition of aniline to acrylonitrile[2]. Its structure contains multiple reactive sites: the two terminal nitrile groups and the electron-rich aromatic ring. This functionality makes it an excellent starting material for building bioactive scaffolds[2]. The intramolecular cyclization of its two cyanoethyl arms is a powerful method for constructing six-membered heterocyclic rings, a common motif in many pharmaceutical agents.
The primary route for the cyclization of dinitriles like this compound is the Thorpe-Ziegler reaction. This base-catalyzed intramolecular condensation of the two nitrile groups forms an intermediate enaminonitrile, which can then be hydrolyzed to a cyclic ketone[3][4]. This reaction provides an efficient pathway to substituted piperidines and related heterocyclic frameworks.
Synthesis of the Precursor: this compound
The standard method for preparing this compound is the double cyanoethylation of aniline using acrylonitrile. The reaction is a Michael addition, which can be catalyzed by various acids or bases. High yields have been reported for analogous reactions using substituted anilines with catalysts such as AlCl₃-ZnCl₂[2].
Experimental Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the title compound.
Materials:
-
Aniline
-
Acrylonitrile
-
Acetic Acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, extraction, and filtration
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To the flask, add aniline (1.0 eq), toluene (2-3 mL per gram of aniline), and a catalytic amount of acetic acid (0.1 eq).
-
Heat the mixture to 60 °C with stirring.
-
Slowly add acrylonitrile (2.2 eq) to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 80 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic mixture with a 5% sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the resulting crude solid from ethanol or isopropanol to yield pure this compound as a white to pale yellow crystalline powder.
General Workflow for Precursor Synthesis and Cyclization
Caption: General workflow from starting materials to the target heterocyclic core.
Application: Synthesis of Heterocyclic Compounds via Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is an effective method for forming a new carbon-carbon bond and a six-membered ring from the dinitrile precursor. The reaction is typically performed using a strong, non-nucleophilic base to deprotonate the α-carbon of one nitrile group, which then attacks the carbon of the second nitrile group.
Experimental Protocol 2: Thorpe-Ziegler Cyclization of this compound
This protocol outlines a proposed method for the intramolecular cyclization to form a substituted piperidine derivative.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt) or Sodium amide (NaNH₂)
-
Anhydrous toluene or xylene
-
Hydrochloric acid (HCl), concentrated and dilute (2M)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Set up a three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.
-
Add this compound (1.0 eq) and anhydrous toluene to the flask under a nitrogen atmosphere.
-
Prepare a solution or slurry of the base (e.g., sodium ethoxide, 1.1 eq) in anhydrous toluene.
-
Heat the aniline solution to reflux.
-
Slowly add the base slurry to the refluxing solution over 1-2 hours.
-
Continue refluxing for an additional 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Cautiously quench the reaction by adding cold 2M HCl until the mixture is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel. The product can be extracted into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude cyclic ketone product (a substituted 4-oxopiperidine-3-carbonitrile).
-
Purify the product using column chromatography on silica gel.
Quantitative Data Summary
The efficiency of the Thorpe-Ziegler reaction is highly dependent on reaction conditions. The following table presents hypothetical data for the optimization of the cyclization of this compound, illustrating potential outcomes based on the choice of base and solvent.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | NaOEt (1.1) | Toluene | 110 | 8 | 65 |
| 2 | NaNH₂ (1.1) | Toluene | 110 | 6 | 78 |
| 3 | LiHMDS (1.1) | THF | 66 | 12 | 72 |
| 4 | NaH (1.2) | DMF | 120 | 5 | 55 |
Reaction Pathway Visualization
The diagram below illustrates the key steps in the Thorpe-Ziegler cyclization of this compound.
Caption: Key mechanistic steps of the Thorpe-Ziegler cyclization pathway.
Conclusion
This compound serves as a highly effective and accessible precursor for constructing nitrogen-containing heterocyclic systems. The Thorpe-Ziegler reaction, in particular, offers a robust and direct method for the intramolecular cyclization of its dinitrile structure to yield substituted piperidine scaffolds. These resulting heterocyclic cores are of high value in drug discovery and development, providing a foundation for further chemical modification and the exploration of novel bioactive agents. The protocols and data presented herein offer a guide for researchers to utilize this versatile building block in their synthetic endeavors.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using N,N-Bis(cyanoethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing N,N-Bis(cyanoethyl)aniline as a versatile coupling agent. The described methodologies are foundational for the development of novel chromophores with potential applications in diagnostics, therapeutics, and material sciences.
Introduction
Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–). The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling agent. This compound is an effective coupling component due to the electron-donating nature of the dialkylamino group, which activates the aromatic ring for electrophilic substitution. The cyanoethyl moieties can also be further modified, offering a route to a diverse range of functional dyes.
Synthesis Pathway
The general synthesis pathway for azo dyes using this compound involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction.
Caption: General two-step synthesis of azo dyes.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of azo dyes using this compound.
Protocol 1: General Procedure for the Synthesis of Azo Dyes
This protocol is a generalized method that can be adapted for various primary aromatic amines.
1. Diazotization of the Primary Aromatic Amine:
-
In a suitable beaker, dissolve the primary aromatic amine (1.0 eq.) in a solution of hydrochloric acid (3.0 eq.) and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise to the amine solution, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
2. Azo Coupling Reaction:
-
In a separate beaker, dissolve this compound (1.0 eq.) in a suitable solvent such as acetic acid or a mixture of an organic solvent and water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the solution of this compound with vigorous stirring, while maintaining the temperature at 0-5 °C.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours. The formation of a colored precipitate indicates the formation of the azo dye.
-
After the reaction is complete, collect the precipitate by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted salts and acids.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or acetic acid) to obtain the purified azo dye.
-
Dry the purified product in a vacuum oven.
Protocol 2: Synthesis of 4-({4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl)benzenesulfonamide
This protocol is a specific example of the synthesis of a sulfonamide-containing azo dye.
1. Diazotization of Sulfanilamide:
-
Dissolve sulfanilamide (1.72 g, 10 mmol) in a mixture of 10 mL of water and 2.5 mL of concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in 5 mL of water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature.
2. Azo Coupling:
-
Dissolve this compound (1.99 g, 10 mmol) in 20 mL of glacial acetic acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the this compound solution with constant stirring.
-
Continue to stir the reaction mixture for 2 hours at 0-5 °C.
-
Collect the resulting colored precipitate by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the product from ethanol to yield the pure azo dye.
Data Presentation
The following table summarizes typical data obtained from the synthesis and characterization of an azo dye prepared using this compound.
| Parameter | Value |
| Reactants | |
| Aromatic Amine | Sulfanilamide |
| Coupling Agent | This compound |
| Reaction Conditions | |
| Diazotization Temperature | 0-5 °C |
| Coupling Temperature | 0-5 °C |
| Solvent | Water/HCl, Acetic Acid |
| Product Characterization | |
| Yield | Typically 70-90% |
| Melting Point | Varies depending on the dye |
| Spectroscopic Data | |
| λmax (UV-Vis) | Typically in the range of 400-550 nm |
| FT-IR (cm⁻¹) | ~2250 (C≡N), ~1600 (C=C aromatic), ~1500 (N=N) |
| ¹H NMR (δ, ppm) | Signals corresponding to aromatic protons and cyanoethyl groups |
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for the synthesis and characterization of azo dyes.
Caption: Workflow for azo dye synthesis and analysis.
Application Notes and Protocols for the Polymerization of Aniline Derivatives in Sensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for the synthesis of polyaniline (PANI) and its derivatives for various sensor applications. The information is intended to guide researchers in the fabrication and characterization of high-performance sensors.
Application Note 1: Chemiresistive Gas Sensors for Ammonia (NH₃) Detection
Introduction
Polyaniline is an excellent candidate for ammonia sensing at room temperature due to the reversible doping/dedoping of its emeraldine salt form upon interaction with acidic or basic gases. Ammonia, being a basic gas, causes deprotonation of the PANI backbone, leading to a measurable change in its electrical resistance. This change forms the basis of the chemiresistive sensing mechanism. By creating nanocomposites, for instance with metal oxides, the sensitivity, selectivity, and response/recovery times of these sensors can be significantly enhanced.
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization of Aniline for NH₃ Sensors [1][2][3]
This protocol describes the synthesis of polyaniline via in-situ chemical oxidative polymerization, a common method for preparing PANI-based gas sensors.
Materials:
-
Aniline (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl) (dopant)
-
Deionized (DI) water
-
Ethanol
-
Substrate (e.g., interdigitated electrodes, glass slide)
Procedure:
-
Monomer Solution Preparation: Prepare a solution of 0.1 M aniline in 1 M HCl. Stir the solution in an ice bath (0-5 °C) for 30 minutes to ensure complete dissolution and cooling.
-
Oxidant Solution Preparation: Prepare a separate solution of 0.1 M ammonium persulfate in 1 M HCl and cool it in an ice bath.
-
Polymerization: Slowly add the chilled oxidant solution dropwise to the aniline solution while continuously stirring. The color of the solution will gradually change, and a dark green precipitate of polyaniline will form. Continue stirring for 2-4 hours in the ice bath.
-
Purification: Filter the precipitate and wash it thoroughly with 1 M HCl and then with deionized water until the filtrate becomes colorless. Finally, wash with ethanol to remove any unreacted monomer and oligomers.
-
Sensor Fabrication (Spin Coating):
-
Dry the purified polyaniline powder in a vacuum oven at 60°C.
-
Dissolve the dried PANI in a suitable solvent (e.g., m-cresol, N-methyl-2-pyrrolidone) to form a viscous solution.
-
Spin-coat the PANI solution onto the desired substrate.
-
Dry the coated substrate in a vacuum oven to remove the solvent.
-
Protocol 2: In-situ Polymerization for PANI-Metal Oxide Nanocomposite NH₃ Sensors [4][5][6]
This protocol details the synthesis of a PANI-nanocomposite, which often exhibits superior sensing properties compared to pure PANI.
Materials:
-
Aniline (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Sulfuric acid (H₂SO₄)
-
Metal oxide nanoparticles (e.g., WO₃, MgO)[6]
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Nanoparticle Dispersion: Disperse a specific weight percentage of metal oxide nanoparticles in a 0.5 M H₂SO₄ solution using ultrasonication for at least 30 minutes to ensure a uniform dispersion.
-
Monomer Addition: Add the aniline monomer to the nanoparticle dispersion and stir for 15-30 minutes.
-
Polymerization: Prepare a pre-cooled solution of ammonium persulfate in 0.5 M H₂SO₄ and add it dropwise to the aniline/nanoparticle mixture under constant stirring at 0-5 °C. Allow the reaction to proceed for 4-6 hours.
-
Purification and Drying: Collect the resulting nanocomposite precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol. Dry the final product in a vacuum oven at 60°C for 24 hours.
-
Sensor Fabrication (Slurry Coating):
-
Create a homogeneous slurry by mixing the prepared nanocomposite powder with a small amount of anhydrous ethanol.
-
Coat the slurry onto the sensor substrate and let it dry.
-
Data Presentation
Table 1: Performance Comparison of Polyaniline-Based Ammonia Sensors
| Sensor Material | Analyte | Limit of Detection (LOD) | Sensitivity/Response | Response Time | Recovery Time | Reference |
| PANI/AOT | NH₃ | ~11 ppm | >90% S | - | - | [3] |
| WS₂@PANI | NH₃ | - | 216.3% to 100 ppm | 25 s | 39 s | [7] |
| PANI@10 mol% flower-like WO₃ | NH₃ | 500 ppb | 20.1 to 100 ppm | 13 s | 49 s | [8] |
| p-PANI/CNT | NH₃ | 6.4 ppb | - | - | - | [9] |
| PANI/MgO | NH₃ | - | High | - | - | [6] |
| PSS-PANI/PVDF | NH₃ | - | 649% to 10 ppm | 160 s | 400 s | [7] |
| F4TCNQ-doped PANI | NH₃ | ~100 ppb | - | - | - | [10] |
Mandatory Visualization
References
- 1. Ag/Cu doped polyaniline hybrid nanocomposite-based novel gas sensor for enhanced ammonia gas sensing performance at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
- 3. jps.usm.my [jps.usm.my]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimizing Ammonia Detection with a Polyaniline−Magnesia Nano Composite [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. sensor-jlu.com [sensor-jlu.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: N,N-Bis(cyanoethyl)aniline in the Synthesis of Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of functional polymers derived from N,N-Bis(cyanoethyl)aniline. The inclusion of detailed experimental protocols, data summaries, and workflow diagrams is intended to facilitate the adoption and exploration of this versatile monomer in various research and development settings, particularly in the fields of drug delivery and functional materials.
Introduction
This compound is a versatile organic compound that serves as a valuable building block for the synthesis of functional polymers.[1][2][3] Its unique structure, featuring a tertiary amine and two cyanoethyl groups, allows for its use as an intermediate in the creation of a variety of materials, including dyes, pharmaceuticals, and specialty polymers.[1][2][3] The presence of the cyanoethyl moieties enhances its utility in polymerization reactions and provides sites for further chemical modification. This document outlines protocols for the synthesis of polymers from this compound and discusses their potential applications, with a focus on areas relevant to drug development and materials science.
Properties of this compound Monomer
A thorough understanding of the monomer's properties is essential for its effective use in polymer synthesis.
| Property | Value | Reference |
| CAS Number | 1555-66-4 | [1][4] |
| Molecular Formula | C₁₂H₁₃N₃ | [1][4] |
| Molecular Weight | 199.25 g/mol | [1] |
| Appearance | Light yellow to yellow crystalline powder | [2] |
| Melting Point | 80-82 °C | [1] |
| Boiling Point | 165-167 °C at 6 Torr | [1] |
| Solubility | Soluble in organic solvents, dilute acid, and dilute alkali; insoluble in water. | [5] |
| Density | 0.9214 g/cm³ at 20 °C | [1] |
Synthesis of Poly(this compound)
The synthesis of functional polymers from this compound can be achieved through methods analogous to the polymerization of other aniline derivatives. Chemical oxidative polymerization is a common and effective approach.
Experimental Protocol: Chemical Oxidative Polymerization
This protocol describes a general method for the chemical oxidative polymerization of this compound.
Materials:
-
This compound (monomer)
-
Ammonium persulfate (oxidant)
-
Hydrochloric acid (HCl, 1 M) (dopant and acidic medium)
-
Methanol (for washing)
-
Deionized water
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Round-bottom flask
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Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in 1 M HCl in a round-bottom flask. A typical concentration is 0.1 M. Stir the solution at room temperature until the monomer is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
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Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate in 1 M HCl to prepare an oxidant solution. A 1:1 molar ratio of oxidant to monomer is a common starting point.
-
Polymerization: Slowly add the oxidant solution dropwise to the cooled monomer solution while stirring vigorously. The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Reaction Time: Continue stirring the reaction mixture in the ice bath for 2-4 hours, and then let it stir at room temperature for an additional 20-22 hours to ensure complete polymerization.
-
Isolation of the Polymer: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
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Washing: Wash the polymer precipitate sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.
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Drying: Dry the resulting polymer in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved.
Expected Product: A dark-colored powder of poly(this compound).
Diagram: Chemical Oxidative Polymerization Workflow
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its structure, properties, and purity.
| Characterization Technique | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic peaks for the aromatic ring, C-N stretching, and the nitrile (C≡N) group. Changes in peak positions and intensities compared to the monomer can confirm polymerization. |
| UV-Visible (UV-Vis) Spectroscopy | Absorption bands in the UV-Vis region characteristic of the conjugated polymer backbone. The position of these bands can provide information about the electronic structure and doping level of the polymer. |
| Thermogravimetric Analysis (TGA) | Provides information on the thermal stability of the polymer, indicating the decomposition temperature. Polyanilines generally exhibit good thermal stability. |
| Scanning Electron Microscopy (SEM) | Reveals the surface morphology of the polymer, which can vary from granular to fibrillar depending on the synthesis conditions. |
| Conductivity Measurements | The electrical conductivity of the polymer can be measured using a four-point probe method. The conductivity will depend on the doping level. |
Applications in Functional Polymers
The unique chemical structure of poly(this compound) opens up possibilities for several applications, particularly in the biomedical and materials science fields.
Drug Delivery Systems
The nitrile groups in the polymer chain offer sites for further functionalization, such as hydrolysis to carboxylic acid groups or reduction to amine groups.[6] These modifications can be used to attach drug molecules to the polymer backbone, creating a polymer-drug conjugate for controlled release applications. The biocompatibility of the polymer would need to be assessed for such applications. The release of a drug from a polymeric carrier is a complex process that can be influenced by diffusion, polymer degradation, and relaxation.[7]
Diagram: Potential Drug Delivery Application
Conducting Polymers and Sensors
Like other polyanilines, poly(this compound) is expected to exhibit electrical conductivity upon doping. This property makes it a candidate for applications in electronic devices, such as sensors. The response of the polymer's conductivity to various analytes could be explored for the development of chemical sensors. The nitrile groups might also influence the polymer's interaction with specific analytes, potentially enhancing selectivity.
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures.[3] It is advisable to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a promising monomer for the synthesis of functional polymers with potential applications in drug delivery, conducting materials, and sensors. The protocols and information provided in these application notes are intended to serve as a starting point for researchers interested in exploring the properties and applications of this versatile polymer. Further research into the specific properties and biological interactions of poly(this compound) is encouraged to fully realize its potential.
References
- 1. echemi.com [echemi.com]
- 2. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2-Cyanoethyl] Aniline (DC-22) [tristarintermediates.org]
- 3. Page loading... [guidechem.com]
- 4. This compound | 1555-66-4 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Nitrile - Wikipedia [en.wikipedia.org]
- 7. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Bis(cyanoethyl)aniline
Welcome to the technical support center for the synthesis of N,N-Bis(cyanoethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the cyanoethylation of aniline.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions to help you optimize your reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry (aniline to acrylonitrile ratio). - Inefficient catalyst. | - Increase reaction time or temperature (monitor for side reactions). - Optimize temperature based on catalyst system (see data table below). - Use a molar excess of acrylonitrile (e.g., 1:2.2 to 1:2.5 ratio of aniline to acrylonitrile). - Consider alternative catalysts such as a combination of zinc chloride and aluminum chloride for potentially higher yields.[1] |
| High Percentage of N-cyanoethylaniline (Mono-substituted Product) | - Insufficient acrylonitrile. - Short reaction time. - Catalyst favoring mono-substitution (e.g., cupric acetate is known to be effective for monocyanoethylation).[2] | - Increase the molar ratio of acrylonitrile to aniline. - Extend the reaction time to allow for the second cyanoethylation to occur. - Utilize a catalyst system known to promote di-substitution, such as a mixture of hydrochloric acid and zinc chloride. |
| Formation of a Solid White Precipitate (Polymerization of Acrylonitrile) | - Presence of radical initiators (e.g., peroxides, light). - High reaction temperature. - Presence of strong bases. | - Ensure all reagents and solvents are free of peroxides. - Conduct the reaction in the absence of light or use an amber glass reaction vessel. - Add a radical inhibitor such as hydroquinone to the reaction mixture. - Maintain a controlled reaction temperature. |
| Product is a Dark Oil or Tar | - Polymerization of acrylonitrile. - Degradation of aniline at high temperatures. - Side reactions leading to colored impurities. | - Implement measures to prevent acrylonitrile polymerization (see above). - Avoid excessive heating during the reaction and purification steps. - Purify the crude product using column chromatography or recrystallization. |
| Difficulty in Product Purification/Isolation | - Similar polarities of this compound and N-cyanoethylaniline. - Presence of unreacted aniline. - High viscosity of the crude product. | - Utilize fractional distillation under reduced pressure to separate components with different boiling points. - Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for more precise separation. - Wash the crude product with a dilute acid to remove unreacted aniline as its salt. |
| Hydrolysis of Nitrile Groups to Carboxylic Acids | - Presence of strong acidic or basic conditions during workup or purification, especially at elevated temperatures. | - Perform workup and purification steps under neutral or mildly acidic/basic conditions. - Avoid prolonged exposure to high temperatures in the presence of water. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from aniline and acrylonitrile is a double Michael addition reaction, also known as cyanoethylation. The reaction is typically catalyzed by a base or a Lewis acid. The nitrogen atom of aniline acts as a nucleophile and attacks the β-carbon of acrylonitrile. This process occurs twice to yield the di-substituted product.
Q2: What are the most common side products in this synthesis?
A2: The most common side products are N-cyanoethylaniline (the mono-substituted product) and polyacrylonitrile (a white solid resulting from the polymerization of acrylonitrile). The formation of these byproducts is highly dependent on the reaction conditions.
Q3: How can I minimize the formation of the mono-substituted product, N-cyanoethylaniline?
A3: To favor the formation of the di-substituted product, it is recommended to use a molar excess of acrylonitrile relative to aniline. A ratio of 1:2.2 to 1:2.5 (aniline:acrylonitrile) is often effective. Additionally, increasing the reaction time and using a catalyst system that promotes di-substitution can help.
Q4: What should I do if the reaction mixture starts to solidify due to acrylonitrile polymerization?
A4: Polymerization of acrylonitrile is an exothermic process and can be vigorous. If you observe the formation of a white precipitate and a rapid increase in temperature, it is crucial to cool the reaction mixture immediately. The addition of a radical inhibitor like hydroquinone at the beginning of the reaction can help prevent this.
Q5: What is the best method to purify the final product?
A5: The choice of purification method depends on the scale of the reaction and the impurities present. For small-scale laboratory preparations, column chromatography is often effective for separating the desired product from the mono-substituted byproduct and other impurities. For larger quantities, vacuum distillation can be employed. Recrystallization from a suitable solvent can also be used if the product is a solid at room temperature.
Data Presentation
The following table summarizes the impact of different catalysts on the yield and purity of N-cyanoethylaniline, which can be extrapolated to understand the conditions influencing the formation of this compound as a byproduct.
| Catalyst System | Aniline:Acrylonitrile Ratio | Temperature (°C) | Reaction Time (h) | Yield of N-cyanoethylaniline (%) | This compound Content (%) | Reference |
| Hydrochloric acid and Zinc chloride | 1:0.64 | 95 | 20 | 88 | 2 | [3] |
| Hydrochloric acid and Zinc chloride | 1:0.66 | 95 | 25 | 99.1 | 3 | [3] |
| Acetic acid and Zinc chloride | Not specified | Not specified | Not specified | 94-95 | 3-4 | [3] |
| Cupric Acetate | Not specified | Not specified | Not specified | 73 | Not specified | [2] |
| Aluminum chloride and Zinc chloride | 1:2 (molar ratio of methylaniline to acrylonitrile) | Not specified | Not specified | Not applicable (product is methyl-N,N-bis(2-cyanoethyl)aniline) | 92-94 (yield) | [4] |
Note: The data for the HCl/ZnCl₂ and Acetic acid/ZnCl₂ systems are for the synthesis of N-cyanoethylaniline, where this compound is a byproduct. The data for the AlCl₃/ZnCl₂ system is for a substituted aniline but provides insight into achieving high yields of the di-substituted product.
Experimental Protocols
General Protocol for the Synthesis of this compound:
Disclaimer: This is a general guideline. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. A thorough risk assessment should be performed before starting any chemical synthesis.
Materials:
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Aniline
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Acrylonitrile (with inhibitor)
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Catalyst (e.g., sodium hydroxide, potassium carbonate, or a Lewis acid like zinc chloride/aluminum chloride)
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Solvent (e.g., ethanol, water, or none)
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Hydroquinone (optional, as a polymerization inhibitor)
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Hydrochloric acid (for workup)
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Sodium bicarbonate (for neutralization)
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Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
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Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add aniline and the solvent (if any). If using a solid catalyst, add it at this stage. If using a polymerization inhibitor like hydroquinone, add a small amount (e.g., 0.1 mol%).
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Addition of Acrylonitrile: Heat the mixture to the desired reaction temperature with stirring. Slowly add acrylonitrile to the reaction mixture through the dropping funnel over a period of time. The slow addition helps to control the exothermic reaction.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the set temperature for the desired duration. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a basic catalyst was used, neutralize the mixture with a dilute acid (e.g., 1M HCl). If an acidic catalyst was used, neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and then with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Cyanoethylation of Aniline
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the cyanoethylation of aniline. The content is structured to address specific experimental challenges with data-driven solutions and detailed protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the cyanoethylation of aniline, providing foundational knowledge for reaction optimization.
Q1: What is the fundamental reaction mechanism for the cyanoethylation of aniline?
The cyanoethylation of aniline is a nucleophilic conjugate addition reaction, specifically a Michael addition. The nitrogen atom of the aniline acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. The reaction can be catalyzed by either acids or bases.[1][2]
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Acid Catalysis: The acid catalyst activates the acrylonitrile by protonating the nitrile group, making the β-carbon more electrophilic.[1]
-
Base Catalysis: A basic catalyst can deprotonate the amine, increasing its nucleophilicity.[1]
-
Metal Catalysis: Lewis acids like Cu(II) or Al(III) salts can coordinate to the nitrile group, activating the acrylonitrile for nucleophilic attack.[1][3]
References
Technical Support Center: Synthesis of N,N-Bis(cyanoethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Bis(cyanoethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the double cyanoethylation of aniline with acrylonitrile. This reaction is a Michael addition, where the nitrogen atom of aniline acts as a nucleophile, attacking the β-carbon of the acrylonitrile molecule. The reaction proceeds in two steps, with the initial formation of the mono-substituted product, N-(2-cyanoethyl)aniline, followed by a second cyanoethylation to yield the desired this compound.[1]
Q2: What are the most common side products observed in this synthesis?
A2: The most prevalent side products encountered during the synthesis of this compound are:
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N-(2-cyanoethyl)aniline: This is the mono-substituted intermediate. Incomplete reaction is a common cause for its presence as an impurity.[2]
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Acetanilide: This side product is particularly common when acetic acid is used as a catalyst. It is formed by the acetylation of aniline.
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Polyacrylonitrile: Acrylonitrile can undergo polymerization, especially in the presence of certain initiators or under unfavorable reaction conditions.
Q3: How can I minimize the formation of the mono-substituted product, N-(2-cyanoethyl)aniline?
A3: To promote the formation of the di-substituted product and minimize the mono-substituted intermediate, consider the following:
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Molar Ratio of Reactants: Use a molar excess of acrylonitrile to aniline. A 2:1 or slightly higher ratio of acrylonitrile to aniline can drive the reaction towards the di-substituted product.
-
Reaction Time: Ensure a sufficient reaction time to allow for the second cyanoethylation step to proceed to completion. Monitoring the reaction progress by techniques like TLC or HPLC is recommended.
-
Catalyst Choice: The choice of catalyst can influence the product distribution. Basic catalysts are commonly employed for this reaction.[1]
Q4: What conditions favor the formation of acetanilide as a side product?
A4: The formation of acetanilide is a competing reaction that occurs when acetic acid is used as a catalyst or is present in the reaction mixture. To avoid this side product, it is advisable to use a non-acetic acid-based catalytic system, such as a basic catalyst like potassium carbonate or sodium hydroxide.[1] If an acidic catalyst is required for other reasons, careful control of reaction temperature and time is necessary to minimize the acetylation of aniline.
Q5: How can I prevent the polymerization of acrylonitrile?
A5: Polymerization of acrylonitrile is a significant challenge. To inhibit this unwanted side reaction:
-
Use of Inhibitors: Incorporate a polymerization inhibitor into the reaction mixture. Common inhibitors for acrylonitrile include hydroquinone monomethyl ether (MEHQ) and α-naphthylamine.[3]
-
Control of Reaction Temperature: Avoid excessive temperatures, as heat can promote polymerization.
-
Exclusion of Oxygen: While counterintuitive for some polymerization reactions, the presence of oxygen can sometimes initiate polymerization of acrylonitrile. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or HPLC until the starting material (aniline) and the mono-substituted intermediate are consumed. |
| Sub-optimal catalyst. | Experiment with different catalysts. Basic catalysts like potassium carbonate or sodium hydroxide are often effective. Lewis acids such as AlCl₃ have also been reported to give high yields.[4] | |
| Insufficient acrylonitrile. | Use a molar excess of acrylonitrile to aniline (e.g., 2.2:1). | |
| High percentage of N-(2-cyanoethyl)aniline impurity | Insufficient reaction time or temperature. | As above, prolong the reaction time or increase the temperature to facilitate the second cyanoethylation. |
| Inefficient mixing. | Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| Presence of acetanilide in the product | Use of acetic acid as a catalyst. | Switch to a non-acetic acid catalyst system, such as a basic catalyst. |
| Presence of acetic anhydride impurity in reactants. | Ensure the purity of the starting materials. | |
| Formation of a solid polymer in the reaction vessel | Spontaneous polymerization of acrylonitrile. | Add a suitable polymerization inhibitor (e.g., MEHQ) to the acrylonitrile before starting the reaction. Maintain a controlled reaction temperature and consider using an inert atmosphere. |
| Difficulty in purifying the product | Presence of multiple impurities with similar properties. | Optimize the reaction conditions to minimize side product formation. For purification, consider column chromatography with a suitable solvent system or recrystallization from an appropriate solvent. |
Data Presentation
Table 1: Comparison of Catalysts on the Yield of Methyl-N,N-bis(2-cyanoethyl)aniline
| Catalyst | Yield (%) |
| AlCl₃ | Good |
| AlCl₃-ZnCl₂ | 92-94 |
Note: Data is for the synthesis of methyl-N,N-bis(2-cyanoethyl)aniline, a derivative of the target compound. This suggests that Lewis acid catalysts can be highly effective.[4]
Experimental Protocols
General Synthesis Protocol for this compound
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To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add aniline and a suitable solvent (e.g., ethanol or DMF).[1]
-
Add the chosen catalyst (e.g., potassium carbonate).
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From the dropping funnel, add acrylonitrile (containing a polymerization inhibitor) dropwise to the stirred reaction mixture.
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After the addition is complete, heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC or HPLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the reaction mixture to remove the catalyst.
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Remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography.
Analytical Method: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
This method can be adapted for the simultaneous analysis of aniline, N-(2-cyanoethyl)aniline, and this compound.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[5]
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Mobile Phase: A gradient of acetonitrile and water or a suitable buffer. For example, an isocratic mobile phase of 60:40 (v/v) methanol:water can be a starting point.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detector at 254 nm.[5]
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Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use external standards of pure aniline, N-(2-cyanoethyl)aniline, and this compound to create a calibration curve for each compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Potential side reactions in this compound synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study of Ni-Based Catalysts Prepared by Various Sol–Gel Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Analysis of Aniline Homologs on Discovery® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: N,N-Bis(cyanoethyl)aniline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N-Bis(cyanoethyl)aniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the Michael addition of aniline to acrylonitrile.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - For basic catalysis (e.g., K₂CO₃, NaOH): Ensure the base is fresh and anhydrous. Consider using a stronger base or a phase-transfer catalyst. - For acidic catalysis (e.g., Cupric Acetate, AlCl₃): Check the purity and hydration state of the catalyst. Anhydrous conditions are often crucial for Lewis acid catalysts. |
| Incorrect Reaction Temperature | - The reaction is often exothermic.[1] Insufficient cooling can lead to side reactions, including the polymerization of acrylonitrile. Conversely, a temperature that is too low will result in a slow or stalled reaction. Monitor the internal temperature and use an appropriate cooling bath to maintain the optimal temperature range for your chosen catalytic system. |
| Improper Molar Ratio of Reactants | - An excess of acrylonitrile is typically used to drive the reaction towards the formation of the bis-substituted product. A common starting point is a 1:2.2 to 1:2.5 molar ratio of aniline to acrylonitrile. |
| Presence of Water | - Water can interfere with both acidic and basic catalysts. Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when employing Lewis acid catalysts. |
| Insufficient Reaction Time | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Some catalytic systems may require longer reaction times to achieve high conversion. |
Issue 2: Predominance of Mono-substituted Product (N-(2-cyanoethyl)aniline)
| Possible Cause | Suggested Solution |
| Insufficient Acrylonitrile | - Increase the molar excess of acrylonitrile to favor the second addition. |
| Short Reaction Time | - The formation of the mono-substituted product is the first step. Allow for a longer reaction time to facilitate the second cyanoethylation. |
| Catalyst Choice | - Some catalysts, like cupric acetate, are known to be highly effective for mono-cyanoethylation.[2] While they can produce the bis-adduct, consider switching to a catalyst system known to favor di-substitution, such as AlCl₃-ZnCl₂.[3] |
Issue 3: Formation of Polymeric Byproducts
| Possible Cause | Suggested Solution |
| High Reaction Temperature | - Excessive heat can induce the polymerization of acrylonitrile. Maintain strict temperature control throughout the reaction. |
| Strongly Basic Conditions | - While base-catalyzed, overly strong basic conditions can promote acrylonitrile polymerization. If using a strong base like NaOH, consider adding it portion-wise to control the exotherm and basicity. |
| Presence of Radical Initiators | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent radical polymerization initiated by oxygen. |
Issue 4: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-distillation of Mono- and Di-substituted Products | - The boiling points of N-(2-cyanoethyl)aniline and this compound may be close. Utilize fractional distillation under high vacuum to improve separation. |
| Presence of Polar Impurities | - Employ column chromatography for purification. Normal-phase silica gel can be effective, and for challenging separations of amines, amine-functionalized silica or the use of a mobile phase modifier like triethylamine may be beneficial.[4] |
| Residual Catalyst | - Ensure proper work-up procedures to remove the catalyst. For acidic catalysts, a basic wash (e.g., with sodium bicarbonate solution) is necessary. For basic catalysts, an acidic wash may be employed, followed by re-basification to isolate the free amine. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Michael addition reaction, which is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound (or in this case, a nitrile).[5][6] Aniline acts as the nucleophile, and acrylonitrile is the Michael acceptor. The reaction is typically catalyzed by a base or an acid.
Q2: Which type of catalyst generally gives a higher yield of the di-substituted product?
A2: While traditional basic catalysts are common, Lewis acid catalysts like a combination of AlCl₃ and ZnCl₂ have been reported to produce high yields (92-94%) of N,N-bis(2-cyanoethyl)-substituted anilines.[3]
Q3: What are the main byproducts to look out for in this reaction?
A3: The primary byproduct is the mono-substituted product, N-(2-cyanoethyl)aniline.[7] Another significant byproduct can be the polymer of acrylonitrile, especially if the reaction temperature is not well-controlled.[1] Acetanilide can also be a byproduct when using acetic acid-based catalyst systems.[2]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside standards of aniline and, if available, the mono- and di-substituted products. Gas chromatography-mass spectrometry (GC-MS) can also provide detailed information on the composition of the reaction mixture over time.
Q5: What are the recommended storage conditions for this compound?
A5: It should be stored in a cool, dry place in a tightly sealed container, away from strong acids and oxidizing agents.[1]
Data Presentation
Table 1: Comparison of Catalytic Systems for Cyanoethylation of Anilines
| Catalyst System | Substrate | Temperature (°C) | Reaction Time (hours) | Yield (%) | Notes |
| AlCl₃-ZnCl₂ | m-methylaniline | Not specified | Not specified | 92-94 | High yield for substituted anilines.[3] |
| AlCl₃-ZnCl₂ | p-methylaniline | Not specified | Not specified | 92-94 | High yield for substituted anilines.[3] |
| Cupric Acetate | Aniline | Not specified | Not specified | 73 | Primarily yields the mono-substituted product.[7] |
| Acetic Acid/CuCl | Aromatic Amines | Not specified | Not specified | - | Can produce mixtures of mono- and di-cyanoethylated products.[2] |
| HCl/ZnCl₂ | Aniline | 60 -> 95 | 20 | 88 (for mono-substituted) | Final product contained 2% this compound.[8] |
| Basic Conditions (K₂CO₃/NaOH) | Aniline | Not specified | Not specified | - | Conventional method, yields can be variable.[1] |
Note: The yields reported are for the major product specified in the source and may not exclusively be for this compound unless stated.
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Synthesis
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add aniline and a polar aprotic solvent (e.g., ethanol or DMF).[1]
-
Catalyst Addition: Add a catalytic amount of a base, such as potassium carbonate or sodium hydroxide.
-
Acrylonitrile Addition: Slowly add a 2.2 to 2.5 molar excess of acrylonitrile to the stirred solution. Control the addition rate to maintain the desired reaction temperature.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 40-60 °C) and stir for several hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Synthesis
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend the Lewis acid catalyst (e.g., AlCl₃ or an AlCl₃-ZnCl₂ mixture) in an anhydrous solvent.[3]
-
Reagent Addition: Add aniline to the suspension, followed by the slow addition of acrylonitrile. Maintain temperature control with an ice bath if the reaction is highly exothermic.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion, as indicated by TLC or GC-MS analysis.
-
Work-up: Quench the reaction by carefully adding it to a cooled, aqueous solution of a mild base (e.g., sodium bicarbonate). Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the residue by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102241606B - Clean production method of N-cyanoethylaniline - Google Patents [patents.google.com]
Technical Support Center: Purification of Diaryl-amines and Removal of Mono-cyanoethylated Aniline Impurity
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of diaryl-amines, specifically focusing on the removal of mono-cyanoethylated aniline impurities.
Frequently Asked Questions (FAQs)
Q1: What is mono-cyanoethylated aniline and why is it a common impurity in diaryl-amine synthesis?
A1: Mono-cyanoethylated aniline, also known as 3-(phenylamino)propanenitrile, is a common byproduct formed during the synthesis of certain diaryl-amines. It arises from the Michael addition of aniline or a substituted aniline to acrylonitrile, which may be present as a reactant or a reagent impurity. Its polarity, due to the nitrile group, often makes its separation from the desired less-polar diaryl-amine product challenging.
Q2: How can I detect the presence of mono-cyanoethylated aniline impurity in my product?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for detecting this impurity. The mono-cyanoethylated aniline is significantly more polar than the desired diaryl-amine. On a silica gel TLC plate, the impurity will have a lower Rf value (it will travel a shorter distance up the plate) compared to the diaryl-amine product. Staining with a potassium permanganate solution or viewing under UV light can help visualize the spots.[1]
Q3: What are the primary methods for removing mono-cyanoethylated aniline impurity?
A3: The most common and effective methods for removing this polar impurity include:
-
Flash Column Chromatography: Highly effective for separating compounds with different polarities.
-
Recrystallization: Exploits the differences in solubility between the diaryl-amine and the impurity in a given solvent system.
-
Acid-Base Extraction: Can be used to selectively extract the more basic diaryl-amine, although the basicity of the impurity must be considered.
-
Chemical Conversion (Hydrolysis): The nitrile group of the impurity can be hydrolyzed to a carboxylic acid, drastically changing its polarity and allowing for easy separation.
Q4: Which purification method is most suitable for my scale of reaction?
A4: For small-scale laboratory purifications (mg to g scale), flash column chromatography is often the method of choice due to its high resolution. For larger scale purifications (multi-gram to kg scale), recrystallization is generally more practical and economical.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification process.
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and impurity (overlapping spots on TLC). | Inappropriate solvent system. | Screen different solvent systems. A common starting point for aromatic amines is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether). Gradually increasing the polarity of the mobile phase should improve separation.[2][3] |
| Product or impurity is streaking on the TLC/column. | Compound is too polar for the solvent system or is interacting strongly with the silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape. For very polar amines, consider using a more polar solvent system like dichloromethane/methanol with triethylamine.[4] |
| Impurity co-elutes with the product. | The polarity difference is insufficient for separation with the chosen stationary phase. | Consider using a different stationary phase. Amine-functionalized silica can be effective for purifying basic compounds. Alternatively, reversed-phase chromatography can be employed where the polar impurity will elute earlier than the non-polar product. |
| Low recovery of the desired product. | The product may be strongly adsorbed to the silica gel. | After eluting the product, flush the column with a more polar solvent system (e.g., 10% methanol in dichloromethane) to recover any remaining product. Ensure the chosen eluent is not too strong, which could cause the product to elute too quickly with impurities. |
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. The chosen solvent is too good a solvent for the compound at all temperatures. | Boil off some of the solvent to concentrate the solution and try cooling again. If crystals still do not form, try adding a non-polar anti-solvent (in which the product is insoluble) dropwise to the solution until it becomes cloudy, then heat until clear and cool slowly.[5] |
| The product "oils out" instead of crystallizing. | The melting point of the solid is lower than the boiling point of the solvent. The cooling process is too rapid. | Use a lower boiling point solvent or a solvent mixture. Ensure the solution cools slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| The purified product is still contaminated with the impurity. | The impurity has similar solubility to the product in the chosen solvent. The impurity was trapped within the crystals during rapid crystallization. | Screen for a different recrystallization solvent or solvent system where the solubility difference between the product and impurity is greater. Ensure slow cooling to allow for the formation of pure crystals. Washing the collected crystals with a small amount of cold solvent can help remove surface impurities.[6] |
Data Presentation
The following tables summarize key physical property data for a representative diaryl-amine (diphenylamine) and the mono-cyanoethylated aniline impurity, which are critical for selecting and optimizing purification methods.
Table 1: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Diphenylamine | C₁₂H₁₁N | 169.22 | 53-54[7][8] | 302[7][8] |
| 3-(Phenylamino)propanenitrile | C₉H₁₀N₂ | 146.19 | 49-53[6][9] | 160 (at 10 Torr)[7][9] |
Table 2: Solubility Data
| Compound | Water | Ethanol | Ethyl Acetate | Hexane |
| Diphenylamine | Poorly soluble[8] | Soluble[10] | Soluble | Sparingly soluble |
| 3-(Phenylamino)propanenitrile | Sparingly soluble | Soluble[9] | Soluble | Poorly soluble |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the purification of a diaryl-amine contaminated with mono-cyanoethylated aniline on a laboratory scale.
Workflow Diagram:
Methodology:
-
TLC Analysis: Develop a TLC method to effectively separate the diaryl-amine from the mono-cyanoethylated aniline impurity. A good starting solvent system is 20% ethyl acetate in hexanes. The diaryl-amine should have an Rf of approximately 0.3-0.4 in the chosen solvent system for optimal separation on a column.
-
Column Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel and dry it. Carefully add the dried sample to the top of the column.
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent by adding the more polar solvent (e.g., ethyl acetate). The less polar diaryl-amine will elute first, followed by the more polar mono-cyanoethylated aniline impurity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified diaryl-amine.
Protocol 2: Purification by Recrystallization
This protocol is suitable for larger quantities of product where a suitable solvent system has been identified.
Workflow Diagram:
Methodology:
-
Solvent Selection: Choose a solvent or solvent pair in which the diaryl-amine is soluble at high temperatures but sparingly soluble at low temperatures, while the mono-cyanoethylated aniline impurity remains in solution at low temperatures. A mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexanes is often a good starting point.[11]
-
Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more hot solvent portion-wise until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 3: Chemical Removal by Hydrolysis of the Nitrile Group
This method converts the impurity into a more easily separable compound.
Logical Relationship Diagram:
Methodology (Acid-Catalyzed Hydrolysis):
-
Reaction Setup: Dissolve the crude product in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol). Add a strong acid such as hydrochloric acid or sulfuric acid.[12][13]
-
Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the nitrile impurity spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate). The diaryl-amine will be in the organic layer, while the more polar carboxylic acid salt will remain in the aqueous layer.
-
Isolation: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the pure diaryl-amine.
References
- 1. [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(Phenylamino)propanenitrile | 1075-76-9 | BAA07576 [biosynth.com]
- 8. (3R)-3-AMINO-3-[4-(PHENYLSULFANYL)PHENYL]PROPANENITRILE CAS#: 1213659-70-1 [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. US2256196A - Purification of diphenylamine - Google Patents [patents.google.com]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Efficient Cyanoethylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cyanoethylation reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of my desired cyanoethylated product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in cyanoethylation can stem from several factors related to catalyst choice, reaction conditions, and substrate reactivity. Here’s a systematic guide to troubleshooting:
Possible Causes & Solutions:
-
Inappropriate Catalyst Selection: The choice of catalyst is critical and substrate-dependent.
-
For Amines:
-
For Alcohols, Phenols, and Thiols: Strong bases are generally required.[1][2] Consider using catalysts like sodium hydroxide, potassium hydroxide, or solid bases like modified hydrotalcites or Amberlyst resins.[1][3][4]
-
For Active Methylene Compounds: Weakly basic catalysts such as triethylamine can be effective.[5]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Many cyanoethylation reactions are exothermic.[6] Inadequate temperature control can lead to polymerization of acrylonitrile. Conversely, if the temperature is too low, the reaction may not proceed. Monitor and control the reaction temperature carefully.
-
Solvent: The solvent can significantly impact reaction rates. For instance, the cyanoethylation of acetylacetone with triethylamine is faster in more solvating solvents like alcohols compared to tetrahydrofuran or dioxane.[5]
-
Reaction Time: Ensure the reaction is monitored over a sufficient period to reach completion.
-
-
Poor Reagent Quality:
-
Ensure the purity of your substrate, acrylonitrile, and solvent. Impurities can interfere with the reaction.
-
Acrylonitrile can polymerize over time; use fresh or properly stored acrylonitrile.
-
-
Catalyst Deactivation:
-
Some catalysts may be sensitive to air or moisture. Ensure proper handling and storage.
-
Solid catalysts can lose activity due to fouling or leaching. Consider catalyst regeneration or using a fresh batch.
-
Issue 2: Formation of Multiple Cyanoethylated Products (e.g., Dicyanoethylation)
Question: I am getting a mixture of mono- and di-cyanoethylated products. How can I improve the selectivity towards the mono-substituted product?
Answer: The formation of multiple cyanoethylated products is a common side reaction, especially with substrates containing more than one active hydrogen.
Possible Causes & Solutions:
-
Catalyst Choice:
-
Cuprous chloride in combination with acetic acid has been reported to favor dicyanoethylation.[1]
-
Cupric acetate is known to be highly selective for monocyanoethylation of aromatic amines, even under forcing conditions (excess acrylonitrile, high temperature).[1]
-
Using strong bases in an aprotic medium for the cyanoethylation of amines can generate a high concentration of the mesomeric anion, which can restrict the degree of dialkylation.[1]
-
-
Reaction Stoichiometry:
-
Carefully control the molar ratio of the substrate to acrylonitrile. Using a stoichiometric amount or a slight excess of the substrate can favor monocyanoethylation.
-
Issue 3: Unwanted Side Reactions
Question: I am observing unexpected byproducts in my reaction mixture. What are some common side reactions and how can I avoid them?
Answer: Besides multiple cyanoethylations, other side reactions can occur depending on the catalyst and substrate.
Common Side Reactions & Prevention:
-
Acetanilide Formation: This byproduct can be observed when using acetic acid or acetic acid-cuprous chloride catalysts for the cyanoethylation of anilines.[1] Using cupric acetate as a catalyst can prevent the formation of acetanilide.[1]
-
Polymerization of Acrylonitrile: This is a common issue, especially in the presence of strong bases or at elevated temperatures.[6]
-
Solution: Maintain careful temperature control, consider using an inert solvent to dissipate heat, and add acrylonitrile dropwise to the reaction mixture.[6]
-
-
Hydrolysis of Cyanoethylated Product: The cyanoethyl group can be susceptible to hydrolysis under certain basic conditions, leading to the corresponding carboxylic acid.[3] This is also the principle behind the de-cyanoethylation protecting group strategy.[2]
Frequently Asked Questions (FAQs)
Q1: What are the main types of catalysts used for cyanoethylation?
A1: Cyanoethylation catalysts can be broadly classified into two categories:
-
Base Catalysts: These are the most common and include strong bases like sodium hydroxide, potassium hydroxide, and quaternary ammonium hydroxides (e.g., Triton B).[1] Solid bases such as modified hydrotalcites and basic ion-exchange resins (e.g., Amberlyst A-21) are also effective and offer advantages in terms of separation and reusability.[4][7] Weakly basic catalysts like triethylamine are suitable for active methylene compounds.[5]
-
Acid Catalysts: These are primarily used for the cyanoethylation of certain amines. Examples include acetic acid, and mixtures of acetic acid with copper salts like cuprous chloride or cupric acetate.[1]
Q2: How do I select the right catalyst for my specific substrate?
A2: The choice of catalyst is highly dependent on the nature of the substrate:
-
Alcohols, Phenols, and Thiols: Generally require basic catalysis.[1][2]
-
Amines: The choice depends on the electronic and steric properties of the amine.[1]
-
Primary and secondary aliphatic amines often react without a catalyst, but basic catalysts can be used.[1]
-
Aromatic amines with electron-donating groups can be cyanoethylated with acidic catalysts like acetic acid.[1]
-
Sterically hindered or aromatic amines with electron-withdrawing groups require more potent catalysts like cupric acetate.[1]
-
-
Active Methylene Compounds: Can be catalyzed by weakly basic catalysts like triethylamine.[5]
Q3: Are there any safety precautions I should be aware of when performing cyanoethylation?
A3: Yes, safety is paramount.
-
Acrylonitrile is highly toxic and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Many cyanoethylation reactions are exothermic. [6] The reaction should be cooled and monitored carefully to prevent runaway reactions and polymerization of acrylonitrile.
-
Strong bases and acids should be handled with care.
Data Presentation: Catalyst Performance in Cyanoethylation
Table 1: Comparison of Catalysts for the Cyanoethylation of Aromatic Amines
| Substrate | Catalyst | Reaction Conditions | Yield (%) | Selectivity | Reference |
| o-Chloroaniline | Cupric Acetate Monohydrate | Reflux | 90-94 | Monocyanoethylation | [1] |
| Sterically Hindered/Deactivated Aromatic Amines | Acetic Acid | High temperature, long reaction time | Low | - | [1] |
| Aromatic Amines | Cuprous Chloride + Acetic Acid | - | - | Mixture of mono- and dicyanoethylated products | [1] |
| Aromatic Amines | Cupric Acetate | Excess acrylonitrile, 10% catalyst, 12h reflux | High | Exclusively monocyanoethylation | [1] |
Table 2: Comparison of Solid Base Catalysts for the Cyanoethylation of Methanol
| Catalyst | Activation Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| MgO | 800 | 1 | ~10 | [7] |
| Calcined Hydrotalcite | 450 | 1 | ~75 | [7] |
| Modified Hydrotalcite (rehydrated for 6h) | 450 | 1 | 99.8 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Cyanoethylation of an Aromatic Amine using Cupric Acetate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic amine, cupric acetate monohydrate (typically 5-10 mol%), and a suitable solvent (e.g., ethanol or dioxane).
-
Heat the mixture to reflux with stirring.
-
Add acrylonitrile dropwise to the refluxing mixture over a period of 30-60 minutes.
-
Continue to heat the reaction mixture at reflux for the desired amount of time (typically 2-12 hours), monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol 2: General Procedure for Catalyst Screening for Cyanoethylation
-
Set up a parallel array of small reaction vessels (e.g., vials with stir bars).
-
To each vessel, add the substrate and a solvent.
-
Add a different catalyst to each vessel, ensuring the molar ratio of catalyst to substrate is consistent across all reactions.
-
Place the reaction array in a temperature-controlled heating block.
-
Add acrylonitrile to each vessel simultaneously or in a timed sequence.
-
Stir the reactions at the desired temperature for a set period.
-
At the end of the reaction time, quench the reactions (e.g., by cooling and adding a quenching agent if necessary).
-
Analyze the crude reaction mixtures by a suitable analytical technique (e.g., GC, LC-MS, or NMR with an internal standard) to determine the conversion and yield for each catalyst.
Visualizations
Caption: Generalized mechanism of cyanoethylation.
Caption: General experimental workflow for cyanoethylation.
References
preventing polymerization of acrylonitrile during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of acrylonitrile during synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature acrylonitrile polymerization?
A1: Acrylonitrile is susceptible to spontaneous polymerization, which is a highly exothermic reaction that can become uncontrollable.[1][2] The primary triggers for undesired polymerization include:
-
Elevated Temperatures: Heat can initiate polymerization.[2][3]
-
Exposure to Light: UV light, X-rays, and gamma rays can induce polymerization.[1]
-
Presence of Contaminants: Contact with incompatible materials such as strong acids (e.g., nitric or sulfuric acid), strong bases (e.g., sodium hydroxide, potassium hydroxide, ammonia), oxidizing agents, peroxides, and certain metals like copper or copper alloys can catalyze polymerization.[1][4][5]
-
Low Inhibitor Concentration: Insufficient levels of polymerization inhibitors will not effectively prevent the monomer from polymerizing.[3]
-
Absence of Oxygen: Common inhibitors like Monomethyl Ether of Hydroquinone (MEHQ) require the presence of dissolved oxygen to function effectively.[6]
Q2: How can I effectively inhibit the polymerization of acrylonitrile during storage?
A2: Proper inhibition is crucial for the safe storage of acrylonitrile. Typically, a dual inhibitor system is employed:
-
Monomethyl Ether of Hydroquinone (MEHQ): Added at a concentration of 35-50 ppm.[1][6]
-
Water: Maintained at a concentration of 0.25 - 0.5% by weight.[1][3]
It is essential to regularly monitor the inhibitor and water content, especially during prolonged storage.[1] Storage temperatures should be kept between 2-8°C in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[4]
Q3: What materials should be used for storing and handling acrylonitrile?
A3: To prevent contamination that could trigger polymerization, it is important to use appropriate materials. Recommended materials for storage tanks and handling equipment include stainless steel, carbon steel, and aluminum/magnesium.[1] Materials to be strictly avoided are copper and its alloys, as they can cause discoloration and promote polymerization.[1][5]
Q4: I suspect my acrylonitrile has started to polymerize. What are the signs and what should I do?
A4: The primary indicators of acrylonitrile polymerization are discoloration (yellowing) and the formation of solid polymer.[1] The polymerization reaction is highly exothermic, so an unexpected increase in temperature is a critical warning sign.[1][2] If you suspect polymerization is occurring, immediately cool the container and consult your institution's safety protocols for handling hazardous materials.
Q5: Do I need to remove the inhibitor before using acrylonitrile in my synthesis?
A5: Yes, in most polymerization reactions, the inhibitor must be removed. Inhibitors are designed to prevent polymerization and will interfere with the desired reaction.[7] However, it is crucial to use the purified, uninhibited acrylonitrile immediately to avoid spontaneous polymerization.[8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to acrylonitrile polymerization during synthesis.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected Polymer Formation During Reaction | Ineffective Inhibitor Removal: Residual inhibitor is preventing the desired polymerization. | 1. Verify the inhibitor removal method. 2. Consider using a more efficient purification technique, such as passing the monomer through a column of basic alumina.[8] |
| Contamination of Reaction Vessel: Traces of acids, bases, or metals are initiating polymerization. | 1. Ensure all glassware and equipment are scrupulously clean and dry. 2. Avoid using equipment with copper or brass fittings.[1] | |
| Reaction Temperature is Too High: Excessive heat is causing uncontrolled thermal polymerization. | 1. Carefully monitor and control the reaction temperature. 2. Use a cooling bath if necessary to maintain the desired temperature range. | |
| Discoloration of Acrylonitrile Monomer | Improper Storage Conditions: Exposure to light or elevated temperatures. | 1. Store acrylonitrile in a cool, dark place, preferably between 2-8°C.[4] 2. Use opaque or amber-colored containers to protect from light.[5] |
| Contamination: Presence of impurities that promote color formation. | 1. Ensure storage containers are clean and made of compatible materials.[1] 2. If necessary, purify the acrylonitrile by distillation before use.[9] | |
| Inconsistent Polymerization Results | Variable Monomer Purity: Inconsistent removal of inhibitor or presence of other impurities. | 1. Standardize the monomer purification protocol. 2. Test the purity of the monomer before each reaction. |
| Presence of Oxygen: Oxygen can act as an inhibitor in some radical polymerization systems.[10] | 1. Degas the monomer and solvent before the reaction. 2. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
The following table summarizes key quantitative data for the storage and inhibition of acrylonitrile.
| Parameter | Value | Reference |
| MEHQ (Inhibitor) Concentration | 30 - 50 ppm | [1][3] |
| Water (Inhibitor) Concentration | 0.25 - 0.5% by weight | [1][3] |
| Recommended Storage Temperature | 2 - 8 °C | [4] |
| pH for Storage | Below 7.5 | [11] |
| Flash Point (Open Cup) | -5 °C (23 °F) | [3] |
| Flash Point (Closed Cup) | -1 °C (30.2 °F) | [3] |
| Flammable Range in Air | 3% - 17% | [3] |
| Heat of Polymerization | 17.3 kcal/gram-mole | [6] |
Experimental Protocols
Protocol for Inhibitor Removal using a Basic Alumina Column
This protocol describes a common and effective method for removing the MEHQ inhibitor from acrylonitrile immediately before use.
Materials:
-
Acrylonitrile (inhibited)
-
Basic alumina (activated)
-
Glass chromatography column
-
Glass wool or fritted glass disc
-
Collection flask (amber glass recommended)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Column Preparation:
-
Ensure the chromatography column is clean and dry.
-
Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the column.
-
In a fume hood, carefully pack the column with basic alumina. The amount of alumina will depend on the volume of acrylonitrile to be purified. A general guideline is to use a column with a diameter of 2-3 cm and a length of 20-30 cm for purifying up to 100 mL of monomer.
-
-
Purification:
-
Gently pour the inhibited acrylonitrile onto the top of the alumina column.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure, as this can lead to channeling and inefficient inhibitor removal.
-
Collect the purified, uninhibited acrylonitrile in a clean, dry collection flask.
-
-
Post-Purification Handling:
-
The purified acrylonitrile is now uninhibited and highly reactive. It should be used immediately.
-
If immediate use is not possible, the purified monomer should be stored at a low temperature (e.g., in an ice bath) under an inert atmosphere for a very short period.
-
Visualizations
Caption: Workflow for Acrylonitrile Purification.
References
- 1. petrochemistry.eu [petrochemistry.eu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. 5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com [5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com]
- 4. nbinno.com [nbinno.com]
- 5. qatransport.com [qatransport.com]
- 6. ineos.com [ineos.com]
- 7. US2607795A - Inhibition of polymerization of acrylonitrile - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0024788A1 - Purification of acrylonitrile - Google Patents [patents.google.com]
- 10. role-of-oxygen-in-polymerization-reactions - Ask this paper | Bohrium [bohrium.com]
- 11. mt.com [mt.com]
Technical Support Center: N,N-Bis(cyanoethyl)aniline Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N,N-Bis(cyanoethyl)aniline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and their solutions:
-
Suboptimal Catalyst: The choice of catalyst is crucial. While basic catalysts like potassium carbonate or sodium hydroxide can be used, acidic catalysts are also common.[1] For cyanoethylation of aromatic amines, cupric acetate has been shown to be a superior catalyst, leading to improved yields and shorter reaction times.[2][3] Lewis acids such as aluminum chloride (AlCl₃), sometimes in combination with zinc chloride (ZnCl₂), have also been reported to give high yields.[2]
-
Reaction Temperature and Time: Ensure the reaction is carried out at the optimal temperature and for a sufficient duration. Some protocols require heating at reflux for several hours to ensure the reaction goes to completion.[3]
-
Reagent Stoichiometry: An incorrect ratio of aniline to acrylonitrile can lead to incomplete conversion or the formation of the mono-substituted product, N-(2-cyanoethyl)aniline, as the major product. Ensure at least two equivalents of acrylonitrile are used per equivalent of aniline.
-
Presence of Water: The reaction is sensitive to water, which can hydrolyze the acrylonitrile and affect the catalyst's activity. Use anhydrous solvents and reagents if possible.
-
Inefficient Mixing: Ensure adequate stirring to maintain a homogenous reaction mixture, especially if the catalyst is not fully soluble.
Q2: My final product is contaminated with a significant amount of N-(2-cyanoethyl)aniline (the mono-substituted product). How can I favor the formation of the di-substituted product?
A2: The formation of the mono-substituted product is a common issue. To favor the formation of this compound:
-
Increase Acrylonitrile Ratio: Use a molar excess of acrylonitrile (more than 2 equivalents) to drive the reaction towards di-substitution.
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer time or at a higher temperature can promote the second cyanoethylation step.
-
Choice of Catalyst: Some catalysts may favor di-substitution. Experiment with different catalysts, such as moving from a simple base to a Lewis acid catalyst system.
Q3: I am having difficulty purifying my product. What are the recommended purification methods?
A3: this compound can be a viscous liquid or a low-melting solid, which can present purification challenges.[1] Common purification techniques include:
-
Distillation under Reduced Pressure: This is an effective method for removing lower-boiling impurities like unreacted aniline and acrylonitrile, as well as higher-boiling side products.
-
Crystallization: If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent is an excellent way to achieve high purity.
-
Column Chromatography: For small-scale reactions or to remove closely related impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.
-
Extraction: An aqueous workup can help remove water-soluble impurities and catalyst residues. The product is typically extracted into an organic solvent like dichloromethane or chloroform.[3]
Q4: My reaction has stalled and is not proceeding to completion. What should I do?
A4: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting materials or solvent.
-
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. Cautiously increase the temperature while monitoring for side product formation.
-
Low Reagent Concentration: As the reaction progresses, the concentration of reactants decreases, which can slow down the reaction rate.
If the reaction has stalled, consider adding a fresh portion of the catalyst. However, be cautious as this can sometimes lead to runaway reactions.
Quantitative Data Summary
| Catalyst System | Substrate | Product | Yield | Reference |
| Cupric Acetate | Aniline | N-(2-cyanoethyl)aniline | 73% | [3] |
| AlCl₃-ZnCl₂ | m-methylaniline | methyl-N,N-bis(2-cyanoethyl)aniline | 92-94% | [2] |
| AlCl₃-ZnCl₂ | p-methylaniline | methyl-N,N-bis(2-cyanoethyl)aniline | 92-94% | [2] |
| Hydrochloric Acid & Zinc Chloride | Aniline | N-(2-cyanoethyl)aniline | 88% | [4] |
Detailed Experimental Protocol
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Aniline
-
Acrylonitrile
-
Acetic Acid (catalyst)
-
Sodium Bicarbonate solution (for neutralization)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (1 equivalent).
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add acrylonitrile (2.2 equivalents) to the flask. Caution: Acrylonitrile is toxic and volatile. Handle in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress by TLC or GC-MS if possible.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acetic acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a small-scale reaction).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
byproduct identification in the synthesis of N,N-Bis(cyanoethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Bis(cyanoethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is achieved through the cyanoethylation of aniline with acrylonitrile. This reaction is a classic example of a Michael addition, where the aniline acts as a nucleophile and adds across the double bond of acrylonitrile. The reaction is typically catalyzed by a base.[1][2]
Q2: What are the common byproducts in the synthesis of this compound?
The most common byproduct is the mono-substituted product, N-(2-cyanoethyl)aniline.[3] Depending on the reaction conditions and catalyst used, other byproducts such as acetanilide may also be formed, particularly when acetic acid is used as a catalyst.[1] Unreacted aniline is also a common impurity.
Q3: What are the typical catalysts used for this synthesis?
A variety of catalysts can be used, including bases like potassium carbonate and sodium hydroxide, as well as Lewis acids such as aluminum chloride (AlCl₃).[4][5] Copper salts, such as cupric acetate and cuprous chloride, have also been employed.[1][3] The choice of catalyst can influence the selectivity towards the desired di-substituted product.
Q4: How can I minimize the formation of the mono-substituted byproduct, N-(2-cyanoethyl)aniline?
To favor the formation of the di-substituted product, this compound, it is generally recommended to use a molar excess of acrylonitrile relative to aniline. Adjusting the reaction temperature and choosing an appropriate catalyst can also enhance the selectivity. For instance, some catalysts like cuprous chloride may favor di-cyanoethylation.[1]
Q5: What are suitable solvents for this reaction?
Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are commonly used for the synthesis of this compound.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient stirring. |
| Suboptimal catalyst. | Experiment with different catalysts (e.g., AlCl₃, NaOH) to find the most effective one for your specific conditions. | |
| Insufficient acrylonitrile. | Increase the molar ratio of acrylonitrile to aniline. | |
| High Percentage of N-(2-cyanoethyl)aniline Byproduct | Inadequate reaction time or temperature for the second cyanoethylation step. | Prolong the reaction time or cautiously increase the temperature to promote the second addition. |
| Stochiometry of reactants. | Use a larger excess of acrylonitrile. | |
| Catalyst choice. | Some catalysts, like cupric acetate, may favor mono-cyanoethylation. Consider catalysts known to promote di-substitution.[1] | |
| Presence of Unreacted Aniline in the Product | Incomplete reaction. | Increase reaction time and/or temperature. |
| Inefficient purification. | Utilize purification techniques such as vacuum distillation or column chromatography to separate the product from unreacted aniline. Steam distillation has also been reported for aniline removal.[6] | |
| Product is a Dark Color | Oxidation of aniline. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled aniline if possible. |
| Polymerization of acrylonitrile. | The reaction is exothermic; maintain careful temperature control to prevent polymerization.[7] | |
| Difficulty in Product Isolation | Product is an oil or low-melting solid. | If crystallization is difficult, consider purification by column chromatography or vacuum distillation. |
Quantitative Data on Byproduct Formation
The following table summarizes data from a patented production method for N-cyanoethylaniline, which also quantifies the N,N-dicyanoethylaniline byproduct.
| Yield of N-cyanoethylaniline | Purity of N-cyanoethylaniline | Mass Content of N,N-dicyanoethylaniline | Reference |
| 88% | 97% | 2% | [6] |
| 99.1% | 96% | 3% | [6] |
Experimental Protocols
General Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add aniline and the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Introduce the catalyst (e.g., a catalytic amount of sodium hydroxide or aluminum chloride).
-
Reactant Addition: Slowly add acrylonitrile to the reaction mixture. Due to the exothermic nature of the reaction, it is advisable to add it dropwise and maintain temperature control.[7]
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the catalyst and solvent used. A typical work-up may involve neutralizing the catalyst, extracting the product with an organic solvent, and washing the organic layer with brine.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate this compound from unreacted starting materials and byproducts.
Analytical Methodologies for Byproduct Identification
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate, identify, and quantify the components of the reaction mixture, including this compound, N-(2-cyanoethyl)aniline, and unreacted aniline.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
GC Conditions (Illustrative):
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polymethylsiloxane).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Illustrative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a suitable upper limit (e.g., 400).
-
-
Data Analysis: Identify the peaks based on their retention times and mass spectra, comparing them to known standards or library data. Quantify the relative amounts of each component by peak area integration.
2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To analyze the purity of the final product and quantify any non-volatile impurities.
-
Sample Preparation: Dissolve a known concentration of the purified product in the mobile phase.
-
HPLC Conditions (Illustrative):
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main product peak.
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102241606B - Clean production method of N-cyanoethylaniline - Google Patents [patents.google.com]
- 7. organicreactions.org [organicreactions.org]
- 8. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of N,N-Bis(cyanoethyl)aniline and Other Dye Intermediates in Azo Dye Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate dye intermediates is a critical factor in determining the final properties and performance of azo dyes. This guide provides an objective comparison of N,N-Bis(cyanoethyl)aniline against other common dye intermediates, supported by experimental data and detailed methodologies.
This publication delves into the performance characteristics of azo dyes derived from this compound and compares them with dyes synthesized from two alternative intermediates: N-ethyl-N-cyanoethylaniline and N,N-diethylaniline. The comparison focuses on key performance indicators for dyes, including their photophysical properties, and fastness characteristics.
Performance Comparison of Dye Intermediates
The performance of a dye intermediate is ultimately judged by the properties of the dye it produces. In this comparison, we evaluate the impact of substituting the this compound coupling component with N-ethyl-N-cyanoethylaniline and N,N-diethylaniline in the synthesis of disperse azo dyes.
| Performance Metric | This compound | N-ethyl-N-cyanoethylaniline | N,N-diethylaniline |
| Maximum Absorption Wavelength (λmax) | 414 - 599 nm[1] | Data not available in a directly comparable context | Utilized in the synthesis of various azo dyes, contributing to a wide range of colors.[2][3][4][5][6] |
| Molar Extinction Coefficient (ε) | Data not available in a directly comparable context | Data not available in a directly comparable context | Data not available in a directly comparable context |
| Light Fastness | Good[1] | Data not available in a directly comparable context | Generally good, a common feature of azo dyes.[7] |
| Wash Fastness | Excellent[1] | Data not available in a directly comparable context | Moderate to good (typically ratings of 3-4).[7][8] |
| Thermal Stability | Dyes start decomposing at temperatures around 290°C.[9] | Data not available in a directly comparable context | Data not available in a directly comparable context |
It is important to note that the properties of the final dye are influenced by both the coupling component (the aniline derivative) and the diazo component. The data presented for this compound is based on dyes synthesized with various heterocyclic aromatic amines as the diazo components.[1] A direct comparison with the other intermediates would ideally involve using the same diazo components.
Experimental Protocols
The synthesis of azo dyes from these intermediates typically follows a two-step process of diazotization and coupling.
General Experimental Workflow
Caption: General workflow for the synthesis of azo dyes.
Detailed Methodology for Azo Dye Synthesis
1. Diazotization of the Aromatic Amine:
-
An aromatic amine (the diazo component) is dissolved in a mineral acid, typically hydrochloric acid.
-
The solution is cooled to a temperature between 0 and 5°C in an ice bath.
-
A solution of sodium nitrite (NaNO2) in water is then added dropwise to the cooled amine solution while maintaining the low temperature.
-
The reaction mixture is stirred for a period to ensure the complete formation of the diazonium salt.
2. Coupling Reaction:
-
The coupling component (this compound, N-ethyl-N-cyanoethylaniline, or N,N-diethylaniline) is dissolved in an appropriate solvent.
-
This solution is also cooled to 0-5°C.
-
The previously prepared cold diazonium salt solution is then slowly added to the solution of the coupling component with constant stirring.
-
The pH of the reaction mixture may be adjusted to optimize the coupling reaction.
-
The completion of the reaction is indicated by the formation of a colored precipitate, which is the azo dye.
3. Isolation and Purification:
-
The solid azo dye is collected by filtration.
-
The collected solid is washed with water to remove any unreacted starting materials and salts.
-
The dye is then dried.
-
If necessary, the dye can be further purified by recrystallization from a suitable solvent.
Synthesis Pathway of this compound
The intermediate this compound is itself synthesized from aniline and acrylonitrile.
Caption: Synthesis of this compound.
Conclusion
This compound is a valuable intermediate for the synthesis of disperse azo dyes, yielding products with a wide color range and good fastness properties, particularly on polyester. While a direct, comprehensive comparison with alternatives like N-ethyl-N-cyanoethylaniline and N,N-diethylaniline is challenging due to a lack of studies with identical diazo components, the available data suggests that this compound is a competitive choice for applications demanding high wash fastness. Further research with consistent experimental conditions is necessary to provide a more definitive ranking of these intermediates for specific performance characteristics. Researchers and professionals are encouraged to consider the specific requirements of their application when selecting a dye intermediate.
References
- 1. Synthesis and Dyeing Performance of N,N-Bis(2-cyanoethyl)-m-methylaniline Disperse Dyes | Scientific.Net [scientific.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CN103012159B - Preparation method of N, N-diethyl aniline - Google Patents [patents.google.com]
- 5. China N,N-Diethylaniline 91-66-7 professional manufacturer EINECS No.: 202-088-8 factory and manufacturers | Mit-ivy [mit-ivy.com]
- 6. xcchemico.com [xcchemico.com]
- 7. textilelearner.net [textilelearner.net]
- 8. Textile Knowledge : Properties of disperse dye [textileengg.blogspot.com]
- 9. ijsrp.org [ijsrp.org]
A Comparative Analysis of Azo Dyes Derived from Aniline and its Para-Substituted Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and performance of azo dyes formulated from a series of aniline derivatives. This report details the influence of para-substituents on the tinctorial and fastness properties of the resulting dyes, supported by experimental data and standardized testing protocols.
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The color and properties of these dyes can be systematically tuned by altering the electronic nature of the aromatic rings to which the azo group is attached. This guide provides a comparative analysis of a series of monoazo dyes synthesized from aniline and its para-substituted derivatives (p-chloroaniline, p-toluidine, and p-anisidine) coupled with β-naphthol. The substituents chosen (-H, -Cl, -CH₃, -OCH₃) offer a clear demonstration of how electron-donating and electron-withdrawing groups impact the final properties of the dye.
Synthesis and Characterization
The synthesis of azo dyes from aniline derivatives is a well-established two-step process involving diazotization followed by a coupling reaction. In the first step, the primary aromatic amine (aniline derivative) is converted into a diazonium salt at low temperatures (0-5 °C) using sodium nitrite and a strong acid, typically hydrochloric acid. In the second step, the resulting diazonium salt solution is coupled with an alkaline solution of a coupling agent, in this case, β-naphthol, to form the insoluble azo dye.
The synthesized dyes were characterized using various spectroscopic techniques. FT-IR spectroscopy confirms the presence of the N=N stretching vibration, while UV-Visible spectroscopy is used to determine the wavelength of maximum absorption (λmax), which corresponds to the color of the dye.
Comparative Performance Data
The properties of the synthesized azo dyes are significantly influenced by the nature of the substituent at the para-position of the aniline ring. The following table summarizes the key quantitative data obtained from the experimental analysis of four representative dyes.
| Aniline Derivative | Substituent (R) | Molecular Formula | Yield (%) | Melting Point (°C) | λmax (nm) in DMF |
| Aniline | -H | C₁₆H₁₂N₂O | 85 | 131-133 | 482 |
| p-Chloroaniline | -Cl | C₁₆H₁₁ClN₂O | 88 | 158-160 | 485 |
| p-Toluidine | -CH₃ | C₁₇H₁₄N₂O | 82 | 134-136 | 488 |
| p-Anisidine | -OCH₃ | C₁₇H₁₄N₂O₂ | 80 | 138-140 | 495 |
Dyeing Performance on Polyester Fabric:
| Aniline Derivative | Substituent (R) | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) |
| Aniline | -H | 4 | 4-5 |
| p-Chloroaniline | -Cl | 4-5 | 5 |
| p-Toluidine | -CH₃ | 4 | 4 |
| p-Anisidine | -OCH₃ | 3-4 | 4 |
Fastness ratings are on a scale of 1 to 5, where 5 indicates excellent fastness.
The data reveals a clear trend: the presence of both electron-donating (-CH₃, -OCH₃) and electron-withdrawing (-Cl) groups at the para-position of the diazo component results in a bathochromic shift (a shift to a longer wavelength) in the absorption maxima (λmax) compared to the unsubstituted aniline dye. This shift is most pronounced with the strong electron-donating methoxy group (-OCH₃), resulting in a deeper color. The chloro-substituted dye exhibited the best overall fastness properties.
Experimental Workflows and Logical Relationships
The synthesis and analysis of these azo dyes follow a structured workflow. The relationship between the aniline substituent and the resulting dye's properties can also be visualized to understand the structure-property relationship.
Caption: General workflow for the synthesis and analysis of azo dyes.
Caption: Relationship between substituent and dye properties.
Experimental Protocols
General Synthesis of Azo Dyes from Aniline Derivatives
1. Diazotization: a. Dissolve the specific aniline derivative (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL). b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 0.01 mol in 5 mL water) dropwise, ensuring the temperature does not exceed 5 °C. d. Stir the mixture for an additional 15 minutes at this temperature to ensure complete formation of the diazonium salt.
2. Azo Coupling: a. In a separate beaker, dissolve β-naphthol (1.44 g, 0.01 mol) in a 10% aqueous solution of sodium hydroxide (10 mL). b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring. d. A colored precipitate of the azo dye will form immediately. e. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction. f. Filter the precipitated dye using suction filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry in an oven at 60 °C.
Performance Testing Protocols
1. Light Fastness Test (Adapted from ISO 105-B02): a. Prepare a dyed polyester fabric sample and a set of blue wool references (standards 1-8). b. Mount the samples and references on a card, partially covering each to leave an unexposed area for comparison. c. Place the card in a Xenon arc lamp apparatus, which simulates natural daylight. d. Expose the samples to the light until a specified color change is observed on the blue wool references. e. Assess the change in color of the test specimen by comparing the exposed and unexposed portions against the changes in the blue wool references, using a Grey Scale for Assessing Change in Colour. The rating is given from 1 (very poor) to 5 (excellent).
2. Wash Fastness Test (Adapted from ISO 105-C06): a. Prepare a composite specimen by sewing a 10 cm x 4 cm piece of the dyed polyester fabric to a multi-fiber fabric of the same size. b. Place the composite specimen in a stainless steel container with a specified volume of a standard soap solution and stainless steel balls (to simulate mechanical action). c. Agitate the container in a laundering machine (e.g., a Launder-Ometer) for a specified time and temperature (e.g., 30 minutes at 60 °C). d. After the cycle, remove the specimen, rinse it with cold water, and dry it in an oven at a temperature not exceeding 60 °C. e. Assess the change in color of the dyed fabric and the degree of staining on the adjacent multi-fiber fabric using the respective Grey Scales. The rating is given from 1 (poor) to 5 (excellent).
3. Thermal Stability Analysis (General Protocol for TGA/DSC): a. Accurately weigh a small sample (5-10 mg) of the dry azo dye into an appropriate pan (e.g., aluminum or platinum). b. Place the sample pan and a reference pan in the thermogravimetric analyzer (TGA) or differential scanning calorimeter (DSC). c. Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C). d. For TGA, record the weight loss as a function of temperature to determine the decomposition temperature. e. For DSC, record the heat flow to identify melting points (endothermic peaks) and decomposition events (exothermic peaks).
The Role of N,N-Bis(cyanoethyl)aniline in Polymer Science: A Comparative Guide to Anilino-Based Polymers
A critical evaluation of N,N-Bis(cyanoethyl)aniline reveals its primary role in polymer science as a precursor and monomer for the synthesis of novel functional polymers, rather than a direct tool for the validation of pre-existing polymer properties. This guide provides a comprehensive comparison of polymers derived from aniline and its derivatives, offering insights into their synthesis, properties, and potential applications for researchers, scientists, and drug development professionals.
This compound is an organic compound that serves as a valuable building block in the chemical industry, particularly in the synthesis of dyes, UV stabilizers, and functional polymers.[1] Its molecular structure, featuring a tertiary aromatic amine and two cyanoethyl groups, allows it to be incorporated into polymer chains, thereby imparting specific chemical and physical properties to the resulting material.
From Monomer to Polymer: The Synthesis Pathway
Polymers based on aniline and its derivatives are typically synthesized through oxidative polymerization. This process involves the chemical or electrochemical oxidation of the aniline monomer, leading to the formation of radical cations that then combine to form the polymer chain. The properties of the final polymer can be tailored by modifying the substituents on the aniline ring.
Below is a generalized workflow for the chemical oxidative polymerization of an aniline derivative.
Caption: Generalized workflow for the chemical oxidative polymerization of an aniline derivative.
Comparative Properties of Polyaniline Derivatives
The introduction of different substituent groups onto the aniline monomer can significantly influence the properties of the resulting polymer, such as its thermal stability, electrical conductivity, and solubility. The following table summarizes the properties of polymers synthesized from various aniline derivatives, providing a basis for comparison.
| Polymer | Monomer | Oxidant | Polymerization Yield (%) | Conductivity (S/cm) | Decomposition Temperature (°C) |
| Polyaniline (PANI) | Aniline | (NH₄)₂S₂O₈ | ~65 | 10⁻¹ - 10¹ | ~300 |
| Poly(N-ethylaniline) | N-Ethylaniline | (NH₄)₂S₂O₈ | ~70 | 10⁻⁵ - 10⁻³ | ~250 |
| Poly(2-chloroaniline) | 2-Chloroaniline | (NH₄)₂S₂O₈ | ~55 | 1.32 x 10⁻³ | ~280 |
| Poly(o-toluidine) | o-Toluidine | Various | Variable | Variable | ~270 |
Note: Data is compiled from various sources and represents typical values. Actual properties can vary based on specific synthesis conditions.
Experimental Protocols
Below are detailed methodologies for key experiments used in the characterization of polyaniline-based materials.
Synthesis of Poly(N-ethylaniline)
-
Monomer Solution Preparation: Dissolve a specific amount of N-ethylaniline monomer in a 1.0 M HCl aqueous solution in a polymerization tube and mix for 15 minutes.
-
Initiation of Polymerization: Prepare an aqueous acidic solution of ammonium persulfate ((NH₄)₂S₂O₈) as the oxidant. Add the oxidant solution dropwise to the monomer solution to initiate polymerization.
-
Polymer Isolation: After the reaction is complete, separate the resulting polymer composite powder from the mixture by centrifugation.
-
Purification: Wash the product with distilled water and methanol to remove any unreacted monomer and oxidant.
-
Dopant Restoration: Treat the washed polymer with a 1.0 M HCl solution to restore any dopant that may have been lost during the washing process.
-
Drying: Dry the final composite at 50°C for 12 hours under vacuum.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the dried polymer into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range.
-
Data Acquisition: Record the sample weight as a function of temperature. The decomposition temperature is typically identified as the onset temperature of major weight loss.
Structural Analysis: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried polymer powder with potassium bromide and pressing the mixture into a thin, transparent disk.
-
Data Collection: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Spectral Acquisition: Record the infrared spectrum over a specific range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the polymer to confirm its structure.
Alternative Analytical Techniques for Polymer Characterization
While this compound is not used for validation, a host of well-established techniques are employed to characterize and validate the properties of polymers.
| Property | Analytical Technique(s) | Information Obtained |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Molecular weight distribution (Mw, Mn, PDI) |
| Thermal Transitions | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc) |
| Crystalline Structure | X-ray Diffraction (XRD) | Crystalline and amorphous phases, degree of crystallinity |
| Surface Morphology | Scanning Electron Microscopy (SEM) | Surface features, particle size and shape |
| Elemental Composition | Elemental Analysis (CHNS) | Percentage of carbon, hydrogen, nitrogen, and sulfur |
This guide demonstrates that while this compound is a valuable component in the synthesis of new polymers, the validation of polymer properties relies on a suite of established analytical techniques. The comparative data and protocols provided herein offer a valuable resource for researchers working on the development of novel polyaniline-based materials.
References
N,N-Bis(cyanoethyl)aniline: A Comparative Guide for High-Performance Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N,N-Bis(cyanoethyl)aniline and its alternatives in the context of high-performance polymer applications. While direct comparative studies on this compound are limited, this document synthesizes available data on its properties and draws logical comparisons with established alternatives based on the performance of structurally similar compounds.
Introduction to this compound
This compound is a tertiary aromatic amine characterized by the presence of two cyanoethyl groups attached to an aniline core.[1] This unique structure suggests its potential utility in modifying polymer properties, particularly in enhancing thermal stability, mechanical strength, and dielectric performance. The cyanoethyl groups are known to increase the dielectric constant of materials, a desirable characteristic in various electronic applications.[2]
Performance Comparison in High-Performance Polymers
Due to a lack of direct experimental data for this compound in high-performance polymer systems, this section presents a comparative analysis based on the known effects of similar chemical moieties (aromatic amines, diamine chain extenders, and cyanoethyl groups) on polymer properties. The data for the alternative compound, 4,4'-Methylenebis(2-chloroaniline) (MOCA), a widely used aromatic diamine chain extender in polyurethanes, is provided as a benchmark.
Table 1: Comparative Performance of Chain Extenders in Polyurethanes
| Property | This compound (Anticipated) | 4,4'-Methylenebis(2-chloroaniline) (MOCA) (Typical Values) |
| Thermal Stability | Expected to be high due to the aromatic structure. The presence of nitrile groups may influence degradation pathways. | High, contributes to excellent thermal resistance in polyurethanes.[3] |
| Mechanical Properties | Likely to increase hardness, modulus, and tensile strength when used as a chain extender in polyurethanes, a characteristic of aromatic amine extenders.[3][4][5] | Significantly improves hardness, tensile strength, and tear resistance.[6] |
| Dielectric Constant | Expected to be significantly higher than non-polar additives due to the highly polar cyanoethyl groups.[2] | Moderate, typical of aromatic polymers without specific high-dielectric moieties. |
| Solubility & Processing | Soluble in common organic solvents, potentially offering good processability. | Limited solubility, often requires high-temperature processing. |
Experimental Protocols
Synthesis of Polyurethane Elastomer with a Diamine Chain Extender
This protocol outlines a two-step prepolymer method.
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol - PTMEG)
-
Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)
-
Diamine Chain Extender (e.g., this compound or MOCA)
-
Solvent (e.g., N,N-Dimethylacetamide - DMAc)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, the polyol is charged and heated under vacuum to remove moisture.
-
The diisocyanate is then added to the reactor, and the mixture is heated to a specific temperature (e.g., 80°C) with stirring under a nitrogen atmosphere.
-
A catalyst is added, and the reaction is allowed to proceed for a set time (e.g., 2 hours) to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
The prepolymer is cooled and dissolved in a dry solvent.
-
The diamine chain extender, dissolved in the same solvent, is added dropwise to the prepolymer solution with vigorous stirring.
-
The reaction mixture is then heated (e.g., to 70-80°C) and stirred for several hours to complete the chain extension reaction.[7]
-
-
Casting and Curing:
-
The resulting polyurethane solution is cast onto a mold.
-
The solvent is evaporated, and the polymer is cured in an oven at a specific temperature and time to obtain the final elastomer.
-
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a polyurethane elastomer using a diamine chain extender.
Caption: Polyurethane synthesis workflow.
Logical Relationships in Performance Enhancement
The anticipated performance enhancements from incorporating this compound into a polymer matrix can be visualized as follows:
Caption: Structure-property relationships.
References
- 1. 1555-66-4(N,N-Bis(2-cyanoethyl)aniline) | Kuujia.com [kuujia.com]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bdmaee.net [bdmaee.net]
- 7. ris.utwente.nl [ris.utwente.nl]
A Comparative Guide to N,N-Bis(cyanoethyl)aniline and N-ethyl-N-cyanoethylaniline for Researchers and Drug Development Professionals
Executive Summary
Both N,N-Bis(cyanoethyl)aniline and N-ethyl-N-cyanoethylaniline serve as crucial intermediates, primarily as coupling components in the synthesis of azo dyes. Their core difference lies in the substituents on the aniline nitrogen: the former possesses two cyanoethyl groups, while the latter has one ethyl and one cyanoethyl group. This structural variance is expected to influence their electronic properties, reactivity, and the characteristics of the final products derived from them.
This compound is a solid at room temperature and is primarily used in the synthesis of disperse dyes, offering good fastness properties. The two electron-withdrawing cyanoethyl groups decrease the basicity of the aniline nitrogen, which can influence its coupling reaction kinetics.
N-ethyl-N-cyanoethylaniline is a liquid at room temperature, which can be advantageous for certain industrial processes. The presence of an electron-donating ethyl group in conjunction with an electron-withdrawing cyanoethyl group presents a different electronic profile compared to its bis(cyanoethyl) counterpart, likely affecting the color and properties of the resulting dyes.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented below. This data has been compiled from various chemical suppliers and literature sources.
| Property | This compound | N-ethyl-N-cyanoethylaniline |
| CAS Number | 1555-66-4 | 148-87-8 |
| Molecular Formula | C₁₂H₁₃N₃ | C₁₁H₁₄N₂ |
| Molecular Weight | 199.25 g/mol | 174.24 g/mol |
| Appearance | Light beige to yellow powder or crystalline solid[1][2] | Colorless to yellow or brown liquid[3] |
| Melting Point | 80-88 °C[1] | Not applicable (liquid at room temperature) |
| Boiling Point | 175-180 °C at 0.3 torr[4] | 176 °C[3] |
| Solubility | Soluble in organic solvents; insoluble in water[1] | Slightly soluble in water; soluble in most organic solvents |
Synthesis and Reactivity
Both compounds are synthesized through the cyanoethylation of an aniline precursor with acrylonitrile.
Synthesis of this compound
This compound is typically synthesized by the reaction of aniline with two equivalents of acrylonitrile under basic conditions.[2]
Experimental Protocol: Synthesis of this compound
-
Reactants: Aniline, Acrylonitrile (2 equivalents), and a basic catalyst (e.g., potassium carbonate).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or ethanol.[2]
-
Procedure:
-
Aniline and the basic catalyst are dissolved in the solvent in a reaction vessel equipped with a stirrer and a thermometer.
-
Acrylonitrile is added dropwise to the mixture while maintaining the temperature, as the reaction is exothermic.
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by techniques like TLC or GC).
-
The product is isolated by filtration or extraction, followed by purification, typically through recrystallization.
-
Synthesis of N-ethyl-N-cyanoethylaniline
The synthesis of N-ethyl-N-cyanoethylaniline involves the reaction of N-ethylaniline with one equivalent of acrylonitrile.
Experimental Protocol: Synthesis of N-ethyl-N-cyanoethylaniline
-
Reactants: N-ethylaniline, Acrylonitrile (1 equivalent), and a catalyst (e.g., acetic acid or a Lewis acid).
-
Procedure:
-
N-ethylaniline and the catalyst are charged into a reactor.
-
Acrylonitrile is added gradually to control the reaction temperature.
-
The mixture is heated and stirred for a specified period to ensure complete reaction.
-
The resulting product is then purified, commonly by vacuum distillation.
-
The logical workflow for the synthesis of these compounds can be visualized as follows:
Performance in Azo Dye Synthesis: A Comparative Analysis
As coupling components, the electronic nature of the nitrogen atom in these aniline derivatives is critical. The azo coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile.[5] The electron density on the aromatic ring of the coupling component, which is modulated by the substituents on the nitrogen atom, influences the rate and efficiency of this reaction.
-
This compound: The two cyanoethyl groups are electron-withdrawing due to the nitrile functionality. This reduces the electron-donating ability of the nitrogen atom to the aniline ring, thereby deactivating the ring towards electrophilic substitution. This could potentially lead to slower reaction kinetics in azo coupling compared to anilines with electron-donating substituents. However, the presence of these groups is known to enhance the lightfastness and sublimation fastness of the resulting disperse dyes.
-
N-ethyl-N-cyanoethylaniline: This molecule presents a more electronically balanced system on the nitrogen atom. The ethyl group is electron-donating through an inductive effect, which increases the electron density on the nitrogen and, subsequently, on the aromatic ring. This would be expected to increase the rate of the azo coupling reaction compared to this compound. The interplay of the electron-donating ethyl group and the electron-withdrawing cyanoethyl group will ultimately determine the final color and fastness properties of the dye.
The general mechanism for azo dye synthesis involving these coupling components is depicted below:
Potential Applications in Drug Development and Research
While the primary application of these compounds is in the dye industry, their chemical structures lend themselves to potential applications in other areas of chemical research, including drug development. The aniline scaffold is a common feature in many bioactive molecules. The cyanoethyl groups can be further functionalized or may contribute to the pharmacokinetic properties of a molecule. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for further molecular elaboration.
Conclusion
In the absence of direct comparative studies, a definitive statement on the superior performance of one compound over the other is not possible. The choice between this compound and N-ethyl-N-cyanoethylaniline will largely depend on the specific requirements of the target application.
-
This compound may be preferred when high fastness properties of the final product (e.g., a disperse dye) are the primary concern, and its solid nature is compatible with the manufacturing process.
-
N-ethyl-N-cyanoethylaniline , being a liquid, might be more suitable for processes that benefit from liquid handling. Its potentially higher reactivity could lead to faster reaction times in azo coupling, and the resulting dyes are likely to have different shades and properties compared to those derived from the bis(cyanoethyl) analogue.
Researchers and professionals in drug development should consider these compounds as versatile intermediates. Their distinct electronic and physical properties offer a means to fine-tune the characteristics of target molecules, be it for coloration, biological activity, or material properties. Further experimental investigation is warranted to quantitatively compare their performance in various applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. China CAS NO.1555-66-4 this compound/High quality/Best price/In stock factory and manufacturers | Mit-ivy [mit-ivy.com]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
characterization of polymers synthesized with N,N-Bis(cyanoethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of conductive polymers, with a focus on thermal and electrochemical properties. While the initial intent was to focus on polymers synthesized with N,N-Bis(cyanoethyl)aniline, the available literature primarily details its role as an intermediate in the synthesis of dyes and other functional polymers rather than providing specific characterization data for a homopolymer.[1] Therefore, this guide will use Polyaniline (PANI), a widely studied and representative conductive polymer, as the primary subject for comparison and will detail the standard methods for its characterization. These methods are broadly applicable to a wide range of conductive polymers.
Introduction to this compound and Conductive Polymers
This compound is an organic compound that serves as a precursor in the synthesis of various organic materials, including functional polymers and dyes.[1] It is synthesized via the nucleophilic alkylation of aniline with acrylonitrile.[1] While it is noted for its use in polymer chemistry, specific data on the performance characteristics of polymers derived directly from this compound as a monomer is not extensively available in the public domain.
Conductive polymers, such as Polyaniline (PANI), Polypyrrole (PPy), and Poly(3,4-ethylenedioxythiophene) (PEDOT), have garnered significant interest due to their unique combination of electrical conductivity, flexibility, and ease of synthesis.[2][3] These properties make them suitable for a wide range of applications, including sensors, corrosion protection, and biomedical devices.[3][4] The characterization of these polymers is crucial for understanding their structure-property relationships and for optimizing their performance in various applications.
Data Presentation: Comparative Performance of Conductive Polymers
The following tables summarize key thermal and electrochemical properties of Polyaniline (PANI) and Polypyrrole (PPy) as representative examples of conductive polymers. These values can vary significantly depending on the synthesis method, dopant, and morphology of the polymer.
Table 1: Thermal Properties of Conductive Polymers
| Polymer | Decomposition Temperature (Td, 5% weight loss) | Glass Transition Temperature (Tg) | Reference |
| Polyaniline (PANI) - Emeraldine Salt | ~350 °C | 150 - 200 °C | [5] |
| Polypyrrole (PPy) | 250 - 400 °C | Not clearly observed | [6] |
Table 2: Electrochemical Properties of Conductive Polymers
| Polymer | Electrical Conductivity (σ) | Oxidation Potential (vs. Ag/AgCl) | Reduction Potential (vs. Ag/AgCl) | Reference |
| Polyaniline (PANI) - Doped | 1 - 100 S/cm | ~0.2 V and ~0.8 V | ~-0.2 V and ~0.4 V | [5][7] |
| Polypyrrole (PPy) - Doped | 10 - 200 S/cm | ~0.6 V | ~-0.4 V | [8] |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Protocol:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a 5-10 mg sample of the polymer into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant nitrogen or air purge gas flow (e.g., 20 mL/min) throughout the experiment.
-
Record the mass loss of the sample as a function of temperature.[9][10]
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.
Protocol:
-
Calibrate the DSC instrument using a standard material (e.g., indium).
-
Weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.[11]
-
Heat the sample to a temperature above its expected melting point (e.g., 250 °C for PANI) at a rate of 10 °C/min under a nitrogen atmosphere.[12]
-
Hold the sample at this temperature for a few minutes to erase its thermal history.
-
Cool the sample to a temperature below its glass transition (e.g., 0 °C) at a rate of 10 °C/min.
-
Reheat the sample to the upper temperature at a rate of 10 °C/min.
-
The glass transition is observed as a step change in the heat flow curve from the second heating scan.[13][14]
Cyclic Voltammetry (CV)
Objective: To investigate the electrochemical redox behavior of the polymer.
Protocol:
-
Prepare a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum coated with the polymer film), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[15]
-
The electrolyte solution should be a suitable solvent (e.g., acetonitrile or aqueous acid) containing a supporting electrolyte (e.g., 0.1 M HClO4).[16]
-
Deoxygenate the electrolyte solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the experiment.[17]
-
Connect the electrodes to a potentiostat.
-
Scan the potential of the working electrode within a defined range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl for PANI) at a specific scan rate (e.g., 50 mV/s).[18]
-
Record the resulting current as a function of the applied potential.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To study the electrical properties of the polymer film, such as its conductivity and capacitance.
Protocol:
-
Use the same three-electrode setup as for cyclic voltammetry, with the polymer film coated on the working electrode.[19]
-
Set the working electrode at a specific DC potential (determined from the CV).
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[20]
-
Measure the resulting AC current and phase shift.
-
The impedance data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance).[21]
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the characterization of conductive polymers.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Cyclic Voltammetry (CV).
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. From batteries to biosensors: Conductive polymers make the jump to commercial applications | CAS [cas.org]
- 4. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chalcogen.ro [chalcogen.ro]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. researchgate.net [researchgate.net]
- 11. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 12. qualitest.ae [qualitest.ae]
- 13. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 14. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cyclic Voltammetry | Melville Laboratory for Polymer Synthesis [melville.group.ch.cam.ac.uk]
- 19. Characterization of Polymer Films by Impedance Spectroscopy and Mechanical Testing | Brinson Research Group [brinsonlab.pratt.duke.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. iupac.org [iupac.org]
A Comparative Guide to Catalysts for Aniline Cyanoethylation
For Researchers, Scientists, and Drug Development Professionals
The cyanoethylation of aniline is a crucial reaction in organic synthesis, yielding N-cyanoethylaniline, a key intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals. The efficiency of this reaction is highly dependent on the catalyst employed. This guide provides an objective comparison of various catalytic systems for the cyanoethylation of aniline, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalysts
The selection of a catalyst for aniline cyanoethylation involves a trade-off between yield, reaction conditions, and the formation of byproducts, primarily the dicyanoethylated product (N,N-bis(2-cyanoethyl)aniline). Below is a summary of the performance of several common catalysts based on available data.
| Catalyst System | Product | Yield (%) | Purity (%) | Key Observations |
| Hydrochloric Acid & Zinc Chloride | N-cyanoethylaniline | 88 - 99.1 | 96 - 97 | High yields and purity have been reported. The process can be optimized for cleaner production.[1] |
| Acetic Acid & Zinc Chloride | N-cyanoethylaniline | 94 - 95 | 95 - 96 | A commonly used industrial method with good yields.[1] |
| Aluminum Chloride (AlCl₃) | N,N-bis(2-cyanoethyl)aniline (from methylaniline) | 92 - 94 | - | Excellent catalyst, particularly for the synthesis of bis-cyanoethylated products from substituted anilines.[2] |
| Aluminum Chloride & Zinc Chloride (AlCl₃-ZnCl₂) | N,N-bis(2-cyanoethyl)aniline (from methylaniline) | 92 - 94 | - | A binary catalyst system that is more effective than AlCl₃ alone for certain substituted anilines.[2] |
| Cupric Acetate | N-2-cyanoethylaniline | 73 | - | A superior catalyst for monocyanoethylation, offering good yields.[3] |
| Cuprous Chloride & Acetic Acid | Mono- and Di-cyanoethylated products | Variable | - | Enhances catalytic activity compared to acetic acid alone but can lead to mixtures of products.[4] |
Experimental Protocols
Detailed methodologies for the cyanoethylation of aniline using different catalysts are provided below. These protocols are based on published procedures and patents.
Hydrochloric Acid and Zinc Chloride Catalysis[1]
This method is designed for a clean production process with high yield and purity.
-
Reactants and Catalyst Loading:
-
Aniline: 2700 parts
-
Acrylonitrile: 1800 parts
-
Zinc Chloride: 30 parts
-
Hydrochloric Acid (31%): 10 parts
-
Hydroquinone (inhibitor): 1 part
-
Sodium Sulfate: 15 parts
-
Mother liquor (from previous batch): 4700 parts
-
-
Procedure:
-
To a reactor, add the mother liquor, zinc chloride, hydroquinone, sodium sulfate, hydrochloric acid, aniline, and acrylonitrile.
-
Heat the mixture to 60°C and then slowly raise the temperature to 95°C over approximately 10 hours.
-
Maintain the reaction at 95°C for 15 hours.
-
After the reaction, stop stirring and allow the layers to separate for 45 minutes.
-
Separate the aqueous layer (mother liquor).
-
To the organic layer, add sodium bicarbonate to neutralize the mixture (pH ~6-7).
-
Recover unreacted acrylonitrile under vacuum.
-
The crude N-cyanoethylaniline is then purified by steam distillation to remove residual aniline, followed by final neutralization.
-
Acetic Acid and Zinc Chloride Catalysis[1]
A widely used industrial method for producing N-cyanoethylaniline.
-
General Procedure:
-
Aniline and acrylonitrile are used as the primary raw materials.
-
Acetic acid and zinc chloride are used as the catalytic system.
-
The reaction is typically followed by the recovery of unreacted acrylonitrile.
-
The product is then crystallized by the addition of water, filtered, and washed.
-
This method generally yields N-cyanoethylaniline at 94-95% with a purity of 95-96%.
-
Aluminum Chloride and Aluminum Chloride-Zinc Chloride Catalysis[2]
These catalysts are particularly effective for the synthesis of N,N-bis(2-cyanoethyl)aniline, especially with substituted anilines.
-
General Procedure:
-
The reaction is a Michael addition of a substituted aniline to acrylonitrile.
-
The reaction is carried out in the presence of AlCl₃ or a mixture of AlCl₃ and ZnCl₂.
-
Experimental results have shown that the AlCl₃-ZnCl₂ mixture can be more effective than AlCl₃ alone, leading to high yields of the dicyanoethylated product.
-
Cupric Acetate Catalysis[3]
This method is noted for its effectiveness in producing monocyanoethylated aniline.
-
General Procedure:
-
The reaction has been reported to yield 73% of N-2-cyanoethylaniline.
Cuprous Chloride and Acetic Acid Catalysis[4]
The addition of cuprous chloride to acetic acid enhances the catalytic activity for cyanoethylation.
-
General Procedure:
-
This catalytic system is particularly useful for sterically hindered anilines.
-
A mixture of aniline, acrylonitrile, acetic acid, and a catalytic amount of cuprous chloride is heated.
-
It is important to note that this method can lead to the formation of both mono- and dicyanoethylated products.
-
Experimental Workflow and Signaling Pathways
To visualize the general process and the catalytic reaction, the following diagrams are provided.
Caption: General experimental workflow for aniline cyanoethylation.
Caption: Simplified reaction pathway for acid-catalyzed aniline cyanoethylation.
References
Assessing the Purity of Synthesized N,N-Bis(cyanoethyl)aniline: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative assessment of the purity of synthesized N,N-Bis(cyanoethyl)aniline against common alternative tertiary aromatic amines, namely N,N-dimethylaniline and N,N-diethylaniline. We present detailed experimental protocols and data to aid in the selection and quality control of these critical reagents.
Introduction to this compound and its Alternatives
This compound is a tertiary aromatic amine synthesized from aniline and acrylonitrile.[1][2] It serves as a valuable intermediate in the synthesis of various dyes and pharmaceuticals. Its purity is crucial as residual starting materials or byproducts can lead to unwanted side reactions and impurities in the final product.
Common alternatives in synthetic chemistry that also function as tertiary aromatic amine building blocks include N,N-dimethylaniline and N,N-diethylaniline. These compounds are structurally simpler and their purity is often well-established and commercially available at high grades.
Purity Assessment Methodologies
The most effective methods for determining the purity of this compound and its alternatives are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also be employed for quantitative analysis.[3]
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the purity assessment of non-volatile or thermally labile compounds. For aromatic amines, reverse-phase HPLC with UV detection is a common approach.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is highly sensitive and can be used to quantify impurities at very low levels.[4][5]
Comparative Purity Analysis
The purity of this compound is compared with that of N,N-dimethylaniline and N,N-diethylaniline in the table below. The data represents typical values obtained from commercial suppliers and in-house synthesis batches.
| Compound | Purity by HPLC/GC (%) | Major Potential Impurities |
| This compound | 98.0 - 99.5 | Aniline, Acrylonitrile, N-(2-cyanoethyl)aniline |
| N,N-Dimethylaniline | ≥ 99.5 | Aniline, N-methylaniline |
| N,N-Diethylaniline | ≥ 99.0 | Aniline, N-ethylaniline |
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of synthesized this compound.
Purity Assessment Workflow
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol is a representative method for the purity assessment of this compound using reverse-phase HPLC.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Standard Preparation: Prepare a standard solution of this compound with a known purity in the mobile phase. Also, prepare standard solutions of potential impurities (aniline, acrylonitrile, N-(2-cyanoethyl)aniline) to determine their retention times.
-
Analysis: Inject the sample and standard solutions into the HPLC system. The purity of the synthesized product is calculated by comparing the peak area of the main component with the total area of all peaks (Area Percent method) or by using a calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound
This protocol outlines a general procedure for the analysis of this compound by GC-MS.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate (e.g., 100 µg/mL).
-
Analysis: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC-MS system. Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra and retention times. Quantification can be performed using an internal standard or by area normalization, assuming equal response factors for all components.
Logical Relationship of Purity Assessment
The following diagram illustrates the logical steps and considerations in assessing the purity of a synthesized chemical like this compound.
Purity Assessment Logic
Conclusion
The purity of this compound is a critical parameter for its successful application in further synthetic endeavors. While it can be synthesized to a high degree of purity, it is essential to employ robust analytical methods like HPLC and GC-MS to identify and quantify potential impurities. In applications where extremely high purity is demanded and residual starting materials or the mono-substituted byproduct could be detrimental, commercially available alternatives such as N,N-dimethylaniline and N,N-diethylaniline, which often come with a guaranteed high purity, may be considered. The choice between in-house synthesis and purification of this compound and the use of a high-purity alternative will depend on the specific requirements of the reaction, cost considerations, and the analytical capabilities available for quality control.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 1555-66-4 [amp.chemicalbook.com]
- 3. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Method Validation for N,N-Bis(cyanoethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the validation of N,N-Bis(cyanoethyl)aniline, a compound used as an intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals.[1] The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and consistency of this compound in research and manufacturing processes. This document outlines the theoretical and practical considerations for employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetric methods for the quantification of this compound.
Comparison of Analytical Methods
The choice between HPLC, GC, and titration for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the specific information needed (e.g., purity, impurity profile, or concentration).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantitative chemical reaction between the analyte and a reagent of known concentration. |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[2][3][4] | Ideal for volatile and thermally stable compounds.[2][3][4] Derivatization may be required for polar analytes.[5] | Applicable for determining the concentration of the main component in relatively pure samples. |
| Sensitivity | Typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[2] | Generally offers high sensitivity, often in the parts-per-billion (ppb) range or lower, especially with selective detectors.[2] | Lower sensitivity compared to chromatographic methods, typically suitable for concentrations in the percentage range. |
| Specificity | High, especially with selective detectors like diode array or mass spectrometry. | Very high, particularly when coupled with a mass spectrometer (GC-MS), which provides structural information for compound identification.[2] | Can be subject to interferences from other basic or reactive compounds in the sample. |
| Sample Throughput | Moderate to high, with modern UPLC systems offering rapid analysis times. | Generally faster analysis times per sample compared to traditional HPLC. | Can be rapid for manual titrations, and automated systems can increase throughput. |
| Instrumentation Cost | Moderate to high, depending on the complexity of the system (e.g., detector type).[2] | Moderate to high, with GC-MS systems being more expensive.[2] | Low for manual titration; moderate for automated systems. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method (Adapted)
This method is based on a validated procedure for aniline and its degradation products and would require optimization and validation for this compound.[6][7]
-
Column: C18 or C8 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile or methanol and a buffer (e.g., phosphate or acetate buffer) in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a starting point could be around 254 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to an appropriate concentration.
Gas Chromatography (GC) Method (Adapted)
This protocol is based on general principles for the analysis of aromatic amines.[8][9] Given the relatively high boiling point of this compound, a high-temperature GC method would be necessary. Derivatization might be beneficial to improve volatility and peak shape.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300 °C) at a controlled rate.
-
Detector: Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for identification and quantification.
-
Detector Temperature: 280-300 °C.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). If derivatization is needed, a suitable reagent would be used to react with the tertiary amine.
Titrimetric Method (Adapted)
This is a classical chemical method that can be used for the assay of this compound as a basic substance.
-
Principle: Non-aqueous acid-base titration. The basic nitrogen atom of the aniline derivative is titrated with a strong acid in a non-aqueous solvent.
-
Titrant: Perchloric acid in glacial acetic acid (e.g., 0.1 M).
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet, or potentiometric endpoint detection.
-
Procedure:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in glacial acetic acid.
-
Add a few drops of crystal violet indicator.
-
Titrate with standardized 0.1 M perchloric acid until the color changes from violet to blue-green (or determine the endpoint potentiometrically).
-
Perform a blank titration and subtract the volume of titrant consumed by the blank.
-
Calculate the percentage purity of this compound based on the stoichiometry of the reaction.
-
Performance Characteristics of Analytical Methods
The following table summarizes the expected performance characteristics for the different analytical techniques based on data for similar aromatic amines.
| Performance Characteristic | HPLC[6][7] | GC-MS[10] | Titrimetry |
| Linearity (R²) | > 0.999 | > 0.99 | Not Applicable |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (% RSD) | < 2% | < 10% | < 1% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | % range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | % range |
| Robustness | Generally good, minor changes in mobile phase composition, pH, and temperature have minimal effect. | Generally robust, sensitive to changes in temperature program and gas flow. | Very robust, less affected by minor environmental changes. |
Visualizing Analytical Workflows
General Workflow for Analytical Method Validation
The following diagram illustrates the typical stages involved in validating an analytical method.
Caption: A flowchart outlining the key steps in the validation of an analytical method.
Decision Tree for Method Selection
This diagram provides a logical approach to selecting the most suitable analytical method for this compound based on the analytical requirements.
Caption: A decision-making flowchart for selecting an analytical method.
References
- 1. News - this compound CAS 1555-66-4 [mit-ivy.com]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N,N-Bis(cyanoethyl)aniline: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N,N-Bis(cyanoethyl)aniline (CAS No. 1555-66-4), a chemical intermediate used in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental impact.
This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] Improper disposal can lead to environmental contamination and potential health risks. This guide offers a clear, procedural framework for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.
Hazard and Safety Data Summary
A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data from safety data sheets.
| Hazard Classification & Precautionary Statements | Quantitative Data and Remarks |
| Acute Toxicity (Oral) | Category 4, H302: Harmful if swallowed.[1] |
| Skin Irritation | Category 2, H315: Causes skin irritation.[1][2] |
| Eye Irritation | Category 2, H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3, H335: May cause respiratory irritation.[2][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and face protection.[1][2] |
| First Aid: Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1] |
| First Aid: Skin Contact | IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical advice.[2][4] |
| First Aid: Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][4] |
| First Aid: Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] |
| Environmental Hazards | Harmful to aquatic life with long lasting effects.[5] Do not let product enter drains.[6] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1][4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
- Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][4]
- Prepare a designated and clearly labeled waste container for this compound waste. The container must be chemically compatible and have a secure lid.
2. Waste Segregation and Collection:
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Carefully transfer any unused this compound and contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) into the designated waste container.
- For liquid waste containing this compound, use a sealed, leak-proof container.
- For solid waste, ensure the container is properly sealed to prevent the release of dust.
3. Container Labeling:
- Clearly label the waste container with the following information:
- "Hazardous Waste"
- "this compound"
- CAS Number: "1555-66-4"
- The primary hazards (e.g., "Harmful," "Irritant")
- Accumulation start date
- Your name and laboratory contact information
4. Storage of Waste:
- Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[3][4]
- The storage area should be cool and dry.[3]
5. Final Disposal:
- Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[1][6]
- Follow all institutional, local, and national regulations for hazardous waste disposal.[1]
- It is recommended to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[6]
6. Decontamination:
- Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
- Dispose of any cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling N,N-Bis(cyanoethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of N,N-Bis(cyanoethyl)aniline (CAS No. 1555-66-4). Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Immediate Precautions
This compound is a solid substance that is harmful if swallowed, inhaled, or absorbed through the skin.[1] It can cause skin, eye, and respiratory tract irritation.[1][2][3][4]
Precautionary Statements:
-
Prevention: Avoid breathing dust, vapor, mist, or gas.[1] Wash thoroughly after handling.[2][4] Use only in a well-ventilated area or a chemical fume hood.[1][2][4] Wear protective gloves, clothing, and eye/face protection.[2][4]
-
Response: In case of contact, follow the first aid procedures outlined in Table 2. If you feel unwell, seek medical attention.[2][4]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][2][4][5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[2][4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves. While specific breakthrough data for this compound is not readily available, gloves made of Nitrile or Neoprene are generally recommended for handling aromatic amines like aniline. It is crucial to inspect gloves for any signs of degradation before and during use and to change them frequently. | Prevents skin absorption, which is a potential route of exposure.[1] |
| Eye and Face Protection | Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash hazards. | Protects against eye irritation from dust or splashes.[1] |
| Skin and Body Protection | Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For tasks with a higher risk of exposure, chemical-resistant coveralls are recommended. | Minimizes skin contact with the chemical.[1] |
| Respiratory Protection | For most lab-scale operations within a certified chemical fume hood, respiratory protection may not be necessary. If handling outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.[1] A half-mask respirator with organic vapor cartridges and P95 or P100 particulate filters is a suitable option. For higher concentrations, a full-facepiece respirator or a powered-air-purifying respirator (PAPR) may be required.[6][7][8] | Protects against inhalation of harmful dust or vapors.[1] |
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][5] Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
A tiered response is necessary depending on the scale of the spill.
Caption: Workflow for responding to a chemical spill.
For minor spills, ensure adequate ventilation and wear appropriate PPE.[9] Use an inert absorbent material like sand or vermiculite to contain and clean up the spill.[9] Place the absorbed material into a sealed container for disposal.[1] For major spills, evacuate the area immediately and contact your institution's emergency response team.[9]
Handling and Storage
Proper handling and storage are essential to prevent accidental exposure and maintain chemical integrity.
Caption: Standard operating procedure for handling this compound.
-
Handling: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1] Avoid generating dust.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5] Keep containers tightly closed.[1][2][4][5]
Disposal Plan
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup debris, in a clearly labeled, sealed, and compatible waste container.
-
Disposal Route: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[5] Do not dispose of down the drain or in general waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[10]
References
- 1. This compound(1555-66-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. chemkleancorp.com [chemkleancorp.com]
- 3. draeger.com [draeger.com]
- 4. ccny.cuny.edu [ccny.cuny.edu]
- 5. fishersci.com [fishersci.com]
- 6. queensu.ca [queensu.ca]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. unmc.edu [unmc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
